Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373389 | |
| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270912-72-6 | |
| Record name | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document compiles available data for the racemic mixture and its individual enantiomers, outlines standard experimental protocols for property determination, and illustrates a common synthetic pathway.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, storage, and application in synthetic chemistry. The following tables summarize the key physical data for the racemic mixture and its stereoisomers.
Racemic this compound (CAS: 270912-72-6)
| Property | Value | Notes |
| Molecular Formula | C₁₀H₂₀N₂O₂ | |
| Molecular Weight | 200.28 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 60-65°C or 206-210°C | A notable discrepancy exists in supplier data.[3][4] |
| Boiling Point | 280.3 ± 13.0 °C (Predicted) | At 760 mmHg.[3][4] |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in ether, methanol, and dichloromethane. | [3] |
| pKa (Acidity Coefficient) | 10.12 ± 0.29 (Predicted) | |
| Refractive Index | 1.4740 - 1.486 | [3][4] |
| Storage Temperature | 2-8°C | [3][4] |
Note on Melting Point Discrepancy: There is a significant variation in the reported melting points for the racemic compound. While one source indicates a range of 60-65°C[3], others report a much higher range of 206-210°C[4]. This could be due to differences in purity, crystalline form (polymorphism), or measurement conditions. Researchers should verify this property for their specific batch of material.
(S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 199175-10-5)
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate |
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 199174-29-3)
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate |
Experimental Protocols for Physical Property Determination
Melting Point Determination
The melting point is determined using a digital melting point apparatus. A small, dry sample of the compound is packed into a capillary tube and placed in the apparatus. The temperature is ramped up at a controlled rate, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded. For high accuracy, the apparatus is calibrated with known standards.
Boiling Point Determination
The boiling point is typically measured at a specific pressure. For small quantities, a common method involves placing the liquid in a test tube with a capillary tube (sealed at one end) inverted inside it. The setup is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary, is recorded as the boiling point. Given the high predicted boiling point, this would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.
Density Measurement
The density of a solid can be determined using gas pycnometry, which measures the volume of the solid by displacing an inert gas. The density is then calculated by dividing the mass of the sample by the measured volume. For a liquid form or a solution, a pycnometer or a digital density meter can be used.
Solubility Assessment
A qualitative assessment of solubility is performed by adding a small, weighed amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques such as HPLC or gravimetric analysis after solvent evaporation.
Synthetic Pathway Visualization
A common and efficient method for the synthesis of this compound involves the reduction of a nitrile precursor. This workflow is illustrated below.
This diagram illustrates the reduction of the cyano group of 1-Boc-3-cyanopyrrolidine to the primary amine of this compound. This is a standard transformation in organic synthesis, often achieved with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
References
An In-depth Technical Guide to (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
CAS Number: 199174-29-3
This technical guide provides a comprehensive overview of (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a pivotal chiral building block in modern medicinal chemistry. Targeted at researchers, scientists, and drug development professionals, this document delves into its chemical properties, synthesis, and critical applications, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.
Core Compound Identification and Properties
(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a versatile synthetic intermediate characterized by a pyrrolidine ring with a protected amine and a chiral center.[1] Its unique structural features make it an invaluable component in the asymmetric synthesis of complex pharmaceutical agents.
Table 1: Physicochemical Properties [2][3]
| Property | Value |
| CAS Number | 199174-29-3 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate |
| Appearance | Solid |
| Boiling Point | 280.3 ± 13.0 °C at 760 mmHg |
| Melting Point | 60-65°C |
| Density | 1.0 ± 0.1 g/cm³ |
| Solubility | Soluble in common organic solvents like ether, methanol, and dichloromethane. |
| Storage Conditions | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a multi-step process that requires careful control of stereochemistry. Several synthetic routes have been reported, often starting from readily available chiral precursors. Below is a detailed experimental protocol for a common synthetic pathway.
Synthesis of tert-butyl (R)-3-aminopyrrolidine-1-carboxylate from (S)-3-hydroxypyrrolidinol hydrochloride
This synthetic route involves three key steps: Boc protection of the pyrrolidine nitrogen, mesylation of the hydroxyl group, and subsequent amination.
Experimental Protocol:
Step 1: Preparation of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate [4]
-
Suspend 34.1 g of (S)-3-hydroxypyrrolidinol hydrochloride and 29.2 g of K₂CO₃ in 400 ml of methanol under an argon atmosphere.
-
Cool the suspension to 0°-5°C.
-
Add 45.8 g of di-tert-butyl dicarbonate to the stirred suspension over 10 minutes.
-
Stir the reaction mixture at 0-5°C for 30 minutes, followed by stirring at room temperature for 4.5 hours.
-
Concentrate the suspension and dissolve the residue in 400 ml of ethyl acetate and 200 ml of water.
-
Separate the organic phase, wash with water, dry over Na₂SO₄, filter, and concentrate to yield the product.
Step 2: Preparation of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester [4]
-
Dissolve 34.1 g of tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate and 29.2 ml of triethylamine in 300 ml of ethyl acetate under argon.
-
Cool the solution to 0°-5°C.
-
Add 3.91 ml of mesyl chloride in 20 ml of ethyl acetate dropwise over 30 minutes.
-
Stir the resulting suspension at 0°-5°C for 1.5 hours and then at room temperature for 16 hours.
-
Dilute the suspension with 150 ml of water, stir for 10 minutes, and separate the organic phase.
-
Wash the organic phase successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to obtain the mesylated product.
Step 3: Preparation of tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate [4]
-
Place 5.0 g of methanesulphonic acid (S)-1-carboxylic acid tert-butyl-pyrrolidin-3-yl ester in an autoclave.
-
Evacuate the autoclave four times under argon and then cool in an acetone/CO₂ bath.
-
Introduce ammonia into the autoclave and carry out the reaction at 1.32 x 10⁷ Pa and a temperature of 150°C.
-
After stirring for 2 hours, cool the autoclave.
-
Take up the residue in methylene chloride, filter the suspension, and concentrate the filtrate to obtain the final product.
Application in Drug Development: A Key Building Block for JAK Inhibitors
(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a crucial chiral intermediate in the synthesis of several Janus kinase (JAK) inhibitors, a class of drugs that target inflammatory and autoimmune diseases.[5] Notable examples include tofacitinib and upadacitinib.
Tofacitinib
Tofacitinib (Xeljanz) is a JAK inhibitor used to treat rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[6] The (R)-3-(aminomethyl)pyrrolidine moiety is a key component of its structure, contributing to its binding affinity and overall efficacy.
Upadacitinib
Upadacitinib (Rinvoq) is another JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[7] Similar to tofacitinib, the synthesis of upadacitinib utilizes a derivative of (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
Mechanism of Action: The JAK-STAT Signaling Pathway
JAK inhibitors like tofacitinib and upadacitinib exert their therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6][8][9][10] This pathway is crucial for mediating the signaling of numerous cytokines and growth factors that are central to immune responses and inflammation.
The JAK-STAT Signaling Cascade:
-
Cytokine Binding: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating the transcription of genes involved in inflammation, immunity, and cell growth.
By inhibiting specific JAKs, drugs like tofacitinib and upadacitinib prevent the phosphorylation and activation of STATs, effectively blocking the downstream signaling cascade and reducing the production of pro-inflammatory mediators.[11][12][13]
Conclusion
(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a cornerstone of modern pharmaceutical synthesis, particularly in the development of targeted therapies for autoimmune and inflammatory diseases. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and the biological pathways of the drugs derived from it is essential for the continued advancement of novel therapeutics.
References
- 1. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 2. biosynce.com [biosynce.com]
- 3. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nbinno.com [nbinno.com]
- 6. Tofacitinib - Wikipedia [en.wikipedia.org]
- 7. Upadacitinib - Wikipedia [en.wikipedia.org]
- 8. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 9. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 11. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 13. ard.bmj.com [ard.bmj.com]
An In-depth Technical Guide to the Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The document details two primary, reliable synthetic pathways, complete with experimental protocols and quantitative data to facilitate replication and optimization in a laboratory setting.
Introduction
(S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereochemically defined structure, featuring a protected pyrrolidine ring and a primary amine, makes it an essential component for constructing complex molecules with specific biological activities. This guide outlines two principal synthetic strategies starting from readily available chiral precursors: (S)-1-Boc-3-hydroxymethylpyrrolidine and (S)-1-Boc-pyrrolidine-3-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of the target molecule is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 199175-10-5[1] |
| Appearance | Yellow oil[2] |
| Storage Temperature | 0-8°C[2] |
Synthetic Pathways
Two robust synthetic routes are detailed below, each offering distinct advantages depending on the availability of starting materials and desired scale.
Route 1: From (S)-1-Boc-3-(hydroxymethyl)pyrrolidine
This pathway involves a three-step sequence starting from the commercially available alcohol, (S)-1-Boc-3-(hydroxymethyl)pyrrolidine. The key transformations are the activation of the primary alcohol via mesylation, followed by nucleophilic substitution with azide, and subsequent reduction to the desired primary amine.
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
-
To a solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) at 0°C is added triethylamine (1.1 equivalents).
-
Methanesulfonyl chloride (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Synthesis of (S)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate
-
The crude mesylate from the previous step is dissolved in dimethylformamide (DMF).
-
Sodium azide (2 equivalents) is added, and the mixture is heated to 60-80°C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude azide.
Step 3: Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
-
The crude azide is dissolved in methanol or ethanol.
-
Palladium on carbon (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography to afford the final product.
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 1 | (S)-1-Boc-3-(hydroxymethyl)pyrrolidine | Mesyl chloride, Triethylamine | DCM | 0°C to RT | 16 h | ~95% (crude) |
| 2 | (S)-Boc-3-(mesyloxymethyl)pyrrolidine | Sodium azide | DMF | 60-80°C | 16 h | ~90% (crude) |
| 3 | (S)-Boc-3-(azidomethyl)pyrrolidine | H₂, 10% Pd/C | Methanol | RT | 16 h | >85% |
Route 2: From (S)-1-Boc-pyrrolidine-3-carboxylic acid
This alternative route begins with the readily available (S)-1-Boc-pyrrolidine-3-carboxylic acid. The carboxylic acid is first converted to a primary amide, which is then reduced to the target aminomethyl compound.
Caption: Synthetic workflow for Route 2.
Step 1: Synthesis of (S)-tert-butyl 3-(carbamoyl)pyrrolidine-1-carboxylate
-
To a solution of (S)-1-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in a suitable solvent such as DCM or DMF, is added a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
-
The mixture is stirred for a short period, followed by the addition of a source of ammonia, such as ammonium chloride (1.5 equivalents).
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated to yield the amide.
Step 2: Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
-
The amide from the previous step is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).
-
A reducing agent, typically lithium aluminum hydride (LiAlH₄) (2-3 equivalents), is added portion-wise at 0°C.
-
The reaction mixture is then heated to reflux and stirred until the reaction is complete.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting solids are filtered off, and the filtrate is dried and concentrated. The crude product is purified by column chromatography.
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 1 | (S)-1-Boc-pyrrolidine-3-carboxylic acid | HATU, DIPEA, NH₄Cl | DMF | RT | 12-24 h | >90% |
| 2 | (S)-Boc-3-carbamoylpyrrolidine | LiAlH₄ | THF | 0°C to Reflux | 4-12 h | 70-85% |
Conclusion
The synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate can be efficiently achieved through two primary synthetic routes. Route 1, starting from the corresponding hydroxymethylpyrrolidine, offers a reliable method involving well-established transformations. Route 2, commencing with the carboxylic acid, provides a viable alternative, particularly if the starting acid is more readily accessible. The choice of route will depend on factors such as starting material availability, cost, and scale of the synthesis. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis of this important chiral building block.
References
The Versatile Scaffold: A Technical Guide to 1-Boc-3-(aminomethyl)pyrrolidine Structural Analogues in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, prized for its structural versatility and presence in numerous biologically active compounds. Among its derivatives, 1-Boc-3-(aminomethyl)pyrrolidine serves as a critical chiral building block for the synthesis of a diverse array of structural analogues with significant therapeutic potential. This in-depth technical guide explores the synthesis, biological activities, and structure-activity relationships of these analogues, providing researchers and drug development professionals with a comprehensive resource to navigate this important chemical space.
Data Presentation: Quantitative Analysis of Biological Activity
The biological evaluation of 1-Boc-3-(aminomethyl)pyrrolidine analogues has yielded a wealth of quantitative data, particularly in the areas of oncology and immunology. The following tables summarize key findings from various studies, offering a comparative look at the potency of these compounds against different biological targets.
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 |
| Polysubstituted Pyrrolidines | HCT116 | 2.9 - 16 |
| Polysubstituted Pyrrolidines | HL60 | 2.9 - 16 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Inhibition of ST2 by Pyrrolidine-Based Compounds
| Compound | Substitution Pattern | IC50 (µM) in AlphaLISA |
| 19 | p-dimethylaniline | ~10 |
| 32 | m-dimethylaniline | ~30 |
| 33 | p-pyrrolidine | ~10 |
| 34 | m-pyrrolidine | ~30 |
| 35 | p-azetidine | ~20 |
| 36 | m-hydroxy-pyrrolidine | >70 |
| 37 | m-hydroxy-piperidine | >70 |
The AlphaLISA assay measures the inhibition of the ST2/IL-33 binding interaction.
Experimental Protocols: Synthesizing the Core and its Analogues
The derivatization of the 1-Boc-3-(aminomethyl)pyrrolidine core is central to exploring its therapeutic potential. The primary amino group serves as a versatile handle for a variety of chemical transformations, including reductive amination, acylation, and urea formation.
Protocol 1: General Procedure for Reductive Amination
This protocol describes the N-alkylation of 1-Boc-3-(aminomethyl)pyrrolidine with an aldehyde via reductive amination to form a secondary amine.
Materials:
-
1-Boc-3-(aminomethyl)pyrrolidine
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq.) in anhydrous DCM, add the aldehyde (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: General Procedure for N-Acylation using an Acyl Chloride
This protocol details the formation of an amide linkage by reacting 1-Boc-3-(aminomethyl)pyrrolidine with an acyl chloride.
Materials:
-
1-Boc-3-(aminomethyl)pyrrolidine
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 3: One-Pot Synthesis of Ureas from 1-Boc-3-(aminomethyl)pyrrolidine
This protocol describes a practical one-pot synthesis of ureas from Boc-protected amines via the in situ generation of an isocyanate.[1][2]
Materials:
-
1-Boc-3-(aminomethyl)pyrrolidine
-
2-Chloropyridine
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
Amine (for unsymmetrical ureas)
-
Anhydrous solvent (e.g., DCM)
Procedure:
-
To a solution of 1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) and 2-chloropyridine (1.2 eq) in anhydrous DCM at 0 °C, add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes for the in situ generation of the isocyanate.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude urea derivative by silica gel column chromatography.
Visualizing Molecular Interactions and Workflows
Understanding the context in which these structural analogues operate is crucial for rational drug design. The following diagrams, created using the DOT language, illustrate a general drug discovery workflow and a key signaling pathway targeted by pyrrolidine-based compounds.
Many 1-Boc-3-(aminomethyl)pyrrolidine analogues have been investigated as ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are implicated in a variety of neurological disorders.[3][4][5]
This diagram illustrates how a pyrrolidine-based antagonist can block the dopamine D2 receptor, a Gi/o-coupled GPCR.[][7] This blockade prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades involving cAMP and Protein Kinase A (PKA). This mechanism is a key target for antipsychotic drugs.
Conclusion
1-Boc-3-(aminomethyl)pyrrolidine and its structural analogues represent a rich and promising area of research in drug discovery. The versatility of the pyrrolidine scaffold, combined with the synthetic accessibility of a wide range of derivatives, has led to the identification of potent modulators of various biological targets. The data and protocols presented in this guide are intended to empower researchers to further explore this chemical space and contribute to the development of novel therapeutics for a multitude of diseases. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly unlock new opportunities for innovative drug design.
References
- 1. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 2. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a key building block in the synthesis of novel pharmaceutical compounds. This document compiles available data on its solubility, outlines detailed experimental protocols for its synthesis, and presents a visual representation of the synthetic pathway.
Core Properties and Solubility
This compound is a versatile intermediate widely used in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a Boc-protected pyrrolidine ring with an aminomethyl substituent, makes it a valuable component for creating complex bioactive molecules.[1][2]
Qualitative Solubility Data
| Solvent | Solubility |
| Ether | Soluble |
| Methanol | Soluble |
| Dichloromethane | Soluble |
| Water | Insoluble |
Table 1: Qualitative solubility of this compound.
Experimental Protocols
Determination of Solubility in Organic Solvents
While specific experimental data for the solubility of this compound is not published, a general gravimetric method can be employed to determine its solubility in various organic solvents. This protocol is adapted from standard laboratory procedures for solubility determination of small molecules.
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., methanol, dichloromethane, ether)
-
Analytical balance
-
Vials with tight-fitting caps
-
Temperature-controlled shaker or incubator
-
Syringe filters (0.2 µm)
-
Pre-weighed evaporation dishes
-
Vacuum oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully draw a known volume (e.g., 1 mL) of the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.2 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once all the solvent has evaporated, allow the dish to cool to room temperature in a desiccator.
-
Weigh the evaporation dish containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound, which involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A representative procedure is the reduction of a Boc-protected pyrrolidine nitrile.
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
tert-Butyl 3-cyanopyrrolidine-1-carboxylate
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source (e.g., hydrogen balloon or hydrogenation apparatus)
-
Diatomaceous earth (e.g., Celite®)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve tert-butyl 3-cyanopyrrolidine-1-carboxylate in methanol.
-
Carefully add 10% palladium on carbon catalyst to the solution.
-
-
Hydrogenation:
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 16-24 hours.
-
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Rinse the filter pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the reduction of a nitrile precursor.
Caption: Synthesis workflow for this compound.
References
Spectroscopic and Synthetic Guide to N-Boc-3-(aminomethyl)pyrrolidine: A Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Boc-3-(aminomethyl)pyrrolidine. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering a centralized resource for the characterization and preparation of this key building block.
Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Boc-3-(aminomethyl)pyrrolidine, providing a reliable reference for compound identification and purity assessment.
Table 1: 1H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.40 - 3.60 | m | 2H | Pyrrolidine ring protons (N-CH2) |
| ~3.20 - 3.40 | m | 1H | Pyrrolidine ring proton (CH) |
| ~2.90 - 3.10 | m | 1H | Pyrrolidine ring proton (N-CH2) |
| ~2.65 - 2.85 | m | 2H | Aminomethyl protons (-CH2NH2) |
| ~2.00 - 2.20 | m | 1H | Pyrrolidine ring proton (CH2) |
| ~1.80 - 2.00 | m | 1H | Pyrrolidine ring proton (CH2) |
| 1.46 | s | 9H | Boc group protons (-C(CH3)3) |
| 1.35 (broad s) | s | 2H | Amine protons (-NH2) |
Note: Chemical shifts are reported for CDCl3 and can vary depending on the solvent and concentration.
Table 2: 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~154.7 | Carbonyl carbon (Boc C=O) |
| ~79.2 | Quaternary carbon (Boc -C(CH3)3) |
| ~54.0 | Pyrrolidine ring carbon (N-CH2) |
| ~46.5 | Pyrrolidine ring carbon (N-CH2) |
| ~45.0 | Aminomethyl carbon (-CH2NH2) |
| ~40.0 | Pyrrolidine ring carbon (CH) |
| ~28.5 | Methyl carbons (Boc -C(CH3)3) |
| ~28.0 | Pyrrolidine ring carbon (CH2) |
Note: Chemical shifts are reported for CDCl3 and can vary depending on the solvent and concentration.
Table 3: Mass Spectrometry Data
| m/z | Ion |
| 201.16 | [M+H]+ |
| 145.10 | [M-C4H8]+ or [M-56]+ |
| 101.11 | [M-Boc+H]+ or [M-100+H]+ |
Note: Fragmentation patterns can vary depending on the ionization technique used. ESI-MS is a common method for this compound.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Assignment |
| ~3360 | N-H stretch (amine, symmetric and asymmetric) |
| ~2970 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (carbamate) |
| ~1520 | N-H bend (amine) |
| ~1410 | C-N stretch |
| ~1170 | C-O stretch |
Note: IR data is often acquired using an ATR-FTIR spectrometer.
Experimental Protocols
Detailed methodologies for the synthesis of N-Boc-3-(aminomethyl)pyrrolidine and the acquisition of its spectroscopic data are provided below.
Synthesis of N-Boc-3-(aminomethyl)pyrrolidine
This protocol describes a common method for the synthesis of N-Boc-3-(aminomethyl)pyrrolidine via reduction of a nitrile precursor.
Materials:
-
tert-Butyl 3-cyanopyrrolidine-1-carboxylate
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (Na2SO4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyl 3-cyanopyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates and wash with saturated aqueous NaHCO3 and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-(aminomethyl)pyrrolidine.
-
If necessary, purify the product by flash column chromatography on silica gel.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of N-Boc-3-(aminomethyl)pyrrolidine in approximately 0.6 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent in a 5 mm NMR tube.
-
1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to observe the protonated molecular ion ([M+H]+) and key fragment ions.
Infrared (IR) Spectroscopy:
-
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. If the sample is an oil, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Data Processing: The resulting spectrum should be baseline corrected. Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of N-Boc-3-(aminomethyl)pyrrolidine.
Caption: Synthetic and analytical workflow for N-Boc-3-(aminomethyl)pyrrolidine.
In-Depth Technical Guide to the Chemical Stability of tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding its stability profile is crucial for ensuring the quality, purity, and shelf-life of this compound and the active pharmaceutical ingredients (APIs) derived from it. This document details its predicted degradation pathways under various stress conditions, provides detailed experimental protocols for stability testing, and presents expected stability data in a structured format.
Introduction
This compound (CAS No. 270912-72-6) is a bifunctional molecule containing a secondary amine within a pyrrolidine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protecting group. The chemical stability of this compound is largely dictated by the lability of the Boc group and the reactivity of the pyrrolidine and aminomethyl functionalities. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Predicted Chemical Stability and Degradation Pathways
The primary route of degradation for this compound is the cleavage of the Boc-protecting group, particularly under acidic conditions. The pyrrolidine ring and the primary amine may also be susceptible to oxidation.
Hydrolytic Stability
-
Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then form isobutylene and carbon dioxide, ultimately yielding 3-(aminomethyl)pyrrolidine.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Basic Conditions: The Boc group is generally stable under basic conditions, making this a robust protecting group in base-mediated reactions. Significant degradation is not expected under typical basic conditions.
Oxidative Stability
The secondary amine within the pyrrolidine ring and the primary aminomethyl group are potential sites for oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, could lead to the formation of N-oxides, hydroxylamines, or other oxidation products.
Thermal Stability
As a solid, this compound is expected to be stable at recommended storage temperatures (4°C). At elevated temperatures, thermal decomposition may occur, potentially involving the cleavage of the Boc group.
Photostability
Exposure to light, particularly UV radiation, may induce photodegradation. While specific data is not available, compounds with amine functionalities can be susceptible to photolytic cleavage or oxidation. It is recommended to store this compound protected from light.
Quantitative Stability Data (Predicted)
The following table summarizes the predicted stability of this compound under various forced degradation conditions. These values are estimations based on the known chemistry of the Boc protecting group and pyrrolidine derivatives and should be confirmed by experimental studies.
| Stress Condition | Reagent/Parameters | Duration | Predicted Degradation (%) | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | > 90% | 3-(aminomethyl)pyrrolidine |
| Basic Hydrolysis | 0.1 N NaOH | 24 hours | < 10% | No significant degradation |
| Oxidative | 3% H₂O₂ | 24 hours | 10 - 30% | Oxidized pyrrolidine derivatives |
| Thermal (Solid) | 60°C | 7 days | < 5% | No significant degradation |
| Photolytic (Solution) | ICH Q1B Option 2 | 1.2 million lux hours & 200 watt hours/m² | 5 - 20% | Photodegradation products |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies are provided below. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated to separate and quantify the parent compound from its degradation products.
Stability-Indicating HPLC Method Development
A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Forced Degradation Study Protocols
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 N sodium hydroxide before injection into the HPLC system.
-
To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 N hydrochloric acid before HPLC analysis.
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time intervals.
-
Analyze the samples directly by HPLC.
-
Accurately weigh a sample of the solid compound into a suitable container.
-
Place the container in a temperature-controlled oven at 60°C for 7 days.
-
At specified time points, withdraw a sample, dissolve it in the mobile phase to the desired concentration, and analyze by HPLC.
-
Prepare a solution of the compound in a suitable solvent (e.g., 1:1 acetonitrile:water).
-
Expose the solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B (Option 2: a combination of a cool white fluorescent lamp and a near-UV lamp).
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples by HPLC at appropriate time intervals.
Visualizations
Logical Relationship of Stability Factors
Caption: Key factors influencing the chemical stability of the molecule.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Conclusion
This compound exhibits predictable stability based on its functional groups. The Boc group is the most labile part of the molecule, readily cleaved under acidic conditions, while the amine functionalities are susceptible to oxidation. For optimal stability and to ensure the integrity of this synthetic intermediate, it is recommended to store the compound at refrigerated temperatures (4°C) and protected from light and acidic environments. The provided experimental protocols serve as a robust framework for performing forced degradation studies to confirm these stability characteristics and to identify and quantify any potential impurities.
Commercial Availability and Synthetic Utility of Chiral tert-Butyl 3-(Aminomethyl)pyrrolidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral 3-(aminomethyl)pyrrolidine derivatives are pivotal building blocks in medicinal chemistry, frequently incorporated into the structures of biologically active compounds. Their rigid, three-dimensional scaffold and the presence of a key primary amine functional group make them valuable for introducing specific spatial arrangements and interaction points in drug candidates. This technical guide provides a comprehensive overview of the commercial availability of the enantiomerically pure forms of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a commonly used protected version of this scaffold, and explores its synthetic utility.
Commercial Availability
The tert-butyl carbamate (Boc) protected forms of both (R)- and (S)-3-(aminomethyl)pyrrolidine are commercially available from a variety of suppliers, facilitating their direct use in research and development without the need for de novo chiral synthesis. The availability of these reagents in high purity is critical for ensuring the stereochemical integrity of downstream compounds.
(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
| Supplier | CAS Number | Purity | Catalog Number | Additional Information |
| SynHet | 199174-29-3 | >99% | CAS-199174-29-3 | Available in bulk and pre-packed quantities. Pharma grade (USP, BP, Ph. Eur.) available.[1] |
| BLDpharm | 199174-29-3 | - | 199174-29-3 | Requires cold-chain transportation.[2] |
| INDOFINE Chemical Company | 199174-29-3 | 98% | 08-1578 | - |
| Advanced ChemBlocks | 199174-29-3 | - | A-314 | -[3] |
| Echemi | 199174-29-3 | 99.00% | - | Supplied by Compound Net Biotechnology Inc. and HANGZHOU LEAP CHEM CO., LTD.[4] |
(S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
| Supplier | CAS Number | Purity | Catalog Number | Additional Information |
| Chem-Impex | 199175-10-5 | ≥ 99% (HPLC) | - | Appears as a yellow oil.[5] |
| Sigma-Aldrich | 199175-10-5 | 95% | 689823 | Discontinued, but information is available.[6] |
| Advanced ChemBlocks | 199175-10-5 | - | A-313 | -[3] |
Racemic this compound
| Supplier | CAS Number | Purity | Catalog Number | Additional Information |
| ChemScene | 270912-72-6 | ≥98% | CS-D0664 | -[7] |
| Biosynce | 270912-72-6 | >97% | - | Available from gram to kilogram scale.[8] |
| Sigma-Aldrich | 270912-72-6 | - | 721816 | Solid form.[9] |
| BLDpharm | 270912-72-6 | - | 270912-72-6 | -[10] |
| AbacipharmTech | 270912-72-6 | - | SH007770 | -[11] |
Synthetic Applications and Methodologies
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[12][13] The chiral nature of many drug targets necessitates the use of enantiomerically pure building blocks to ensure selective interaction and biological activity.[14][15] this compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules. The Boc-protecting group allows for selective manipulation of the primary amine, while the pyrrolidine nitrogen can be functionalized after deprotection.
While specific, detailed experimental protocols for the synthesis of chiral this compound are often proprietary to the manufacturers, general synthetic strategies for related chiral pyrrolidines are well-documented in the scientific literature. These methods often involve asymmetric synthesis or the use of a chiral pool starting material. For instance, (R)-pyrrolidine-3-carboxylic acid is a readily available chiral building block that can be elaborated into various derivatives.[12]
A general workflow for the utilization of this chiral building block in drug discovery is outlined below.
Caption: Synthetic workflow using chiral 3-(aminomethyl)pyrrolidine.
Logical Relationship in Chiral Drug Design
The importance of using enantiomerically pure starting materials like chiral 3-(aminomethyl)pyrrolidine-1-carboxylate stems from the stereospecificity of biological systems. A drug molecule and its biological target (e.g., an enzyme or receptor) interact in a three-dimensional space, much like a key fitting into a lock. The use of a single enantiomer can lead to improved therapeutic efficacy and a better safety profile, as the other enantiomer might be inactive or even cause undesirable side effects.
Caption: Role of chiral building blocks in drug design.
Conclusion
The ready commercial availability of both enantiomers of this compound provides drug discovery and development scientists with a valuable tool for the synthesis of novel, stereochemically defined compounds. The strategic use of such chiral building blocks is a cornerstone of modern medicinal chemistry, enabling the development of safer and more effective therapeutics. The data and workflows presented in this guide are intended to facilitate the efficient incorporation of this versatile scaffold into drug design programs.
References
- 1. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 2. 199174-29-3|(R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Pyrrolidine - Products [achemblock.com]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. (S)-3-(Aminomethyl)-1-Boc-pyrrolidine 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. biosynce.com [biosynce.com]
- 9. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 10. 270912-72-6|this compound|BLD Pharm [bldpharm.com]
- 11. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its prevalence in numerous FDA-approved drugs underscores its significance as a "privileged scaffold." This versatile core imparts favorable physicochemical properties to molecules, including enhanced aqueous solubility and a three-dimensional architecture that facilitates precise interactions with biological targets.[1][2][3] The non-planar, puckered nature of the pyrrolidine ring allows for a greater exploration of chemical space, a critical aspect in the design of novel therapeutics with high potency and selectivity.[1][3] This technical guide delves into the multifaceted role of pyrrolidine derivatives in drug discovery, offering insights into their synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data and detailed experimental protocols.
Therapeutic Applications of Pyrrolidine Derivatives
The structural attributes of the pyrrolidine scaffold have been harnessed to develop a wide array of therapeutic agents across various disease areas. The stereochemistry of the pyrrolidine ring is a crucial determinant of biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles due to differential binding to enantioselective protein targets.[1]
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against numerous cancer cell lines with potentially lower side effects.[4] Their mechanisms of action are diverse and include the inhibition of key enzymes and disruption of cellular processes essential for cancer cell proliferation and survival.
A notable example is the class of spiro[pyrrolidine-3,3'-oxindoles] , which have shown significant anti-breast cancer activity.[5][6] These compounds can be synthesized through methods like the Pictet-Spengler-oxidative ring contraction.[6]
Table 1: Anticancer Activity of Representative Pyrrolidine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| Spiro[pyrrolidine-3,3'-oxindole] | Compound 7 | MCF-7 (Breast) | 83.08 µg/mL | [5] |
| Spiro[pyrrolidine-3,3'-oxindole] | Compound 12 | MCF-7 (Breast) | 84.68 µg/mL | [5] |
| Spiro[pyrrolidine-3,3'-oxindole] | Compound 16 | MCF-7 (Breast) | 95.68 µg/mL | [5] |
| Spiro[pyrrolidine-3,3'-oxindole] | Compound 20 | MCF-7 (Breast) | 114.23 µg/mL | [5] |
| Spirooxindole-pyrrolidine | Compound 5l | MCF-7 (Breast) | 3.4 µM | [7] |
| Spirooxindole-pyrrolidine | Compound 5o | MCF-7 (Breast) | 4.5 µM | [7] |
| Spirooxindole-pyrrolidine | Compound 5l | MDA-MB-231 (Breast) | 8.4 µM | [7] |
| Spirooxindole-pyrrolidine | Compound 5o | MDA-MB-231 (Breast) | 4.3 µM | [7] |
| Spirooxindole pyrrolidine/pyrrolizidine | Compound 5f | A549 (Lung) | 1.2 µM (48h) | [8] |
Anticonvulsant Properties
Pyrrolidine-2,5-dione derivatives are a well-established class of anticonvulsant agents. Their structure-activity relationship (SAR) has been extensively studied, revealing that substitutions at the 3-position of the pyrrolidine-2,5-dione scaffold significantly influence their anticonvulsant activity.[1] Levetiracetam, a notable pyrrolidine derivative, is an approved antiepileptic drug, although its precise mechanism of action is not fully understood.[9][10]
Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | Seizure Model | ED50 Value (mg/kg) | Reference |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12) | MES | 16.13 | [1] |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (12) | scPTZ | 133.99 | [1] |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (23) | MES | 37.79 | [1] |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (23) | scPTZ | 128.82 | [1] |
| N-[{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (24) | MES | 16.37 | [1] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | MES | 62.14 | [2] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4) | 6 Hz | 75.59 | [2] |
| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | MES | 41.0 | [11] |
| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | scPTZ | 101.6 | [11] |
| N-[{morpholin-1-yl}-methyl]-3-benzhydryl-pyrrolidine-2,5-dione (15) | 6 Hz | 45.42 | [11] |
Antibacterial Activity
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Pyrrolidine derivatives, particularly those integrated with other heterocyclic systems like oxazolidinones, have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.[5][12] One of their mechanisms of action involves the inhibition of essential bacterial enzymes like DNA gyrase.[13]
Table 3: Antibacterial Activity of Pyrrolidine-Containing Compounds
| Compound Class | Derivative Example | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Oxazolidinone-pyrrolidinyl conjugate | Compound 3a | Bacillus subtilis | 1.1 | [12] |
| Oxazolidinone-pyrrolidinyl conjugate | Compound 3a | Pseudomonas aeruginosa | 1.1 | [12] |
| Oxazolidinone with nitrofuran moiety | Intermediate 2 | Bacillus subtilis | 1.17 | [12] |
| Oxazolidinone with nitrofuran moiety | Intermediate 2 | Staphylococcus aureus MLS-16 | 2.34 (MBC) | [12] |
| Benzoxazinyl-oxazolidinone | Compound 16 | Gram-positive panel | < 0.5 | [14] |
| Nitroimidazolyl–oxazolidinone hybrid | Compound 28 | Various strains | 0.006 - 0.781 | [14] |
Antiviral Activity
Pyrrolidine derivatives have also made a significant impact in the field of antiviral drug discovery, particularly against the Hepatitis C virus (HCV).[2] Several approved HCV NS3/4A serine protease inhibitors, such as glecaprevir and voxilaprevir, incorporate a pyrrolidine moiety.[2]
Table 4: Anti-HCV Activity of Pyrrolidine Derivatives
| Compound Class | Derivative Example | HCV Genotype | EC50 Value (µM) | Reference |
| Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one | Compound 34 | 1b | 1.8 | [15] |
| Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one | Compound 34 | 2a | 4.5 | [15] |
| Pyrazolobenzothiazine derivative | Compound 4a | 1b | 3.6 | [16] |
Key Synthetic Methodologies
The synthesis of functionalized pyrrolidine rings is a cornerstone of their application in drug discovery. Several powerful and versatile methods have been developed to construct this important scaffold.
[3+2] Cycloaddition of Azomethine Ylides
One of the most prominent methods for synthesizing polysubstituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[4][11] This reaction allows for the stereoselective construction of the pyrrolidine ring with the creation of multiple stereocenters in a single step. The reaction can be catalyzed by various metals, such as silver (Ag) or copper (Cu), to control the stereochemical outcome.[17]
References
- 1. Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Synthesis and evaluation of anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bicyclic octahydrocyclohepta[b]pyrrol-4(1H)one derivatives as novel selective anti-hepatitis C virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-based discovery of pyrazolobenzothiazine derivatives as inhibitors of hepatitis C virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
The Cornerstone of Modern Synthesis: An In-depth Technical Guide to Boc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the fields of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. Among the arsenal of protective groups available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a foundational tool. Its widespread use is a testament to its unique balance of stability and selective lability, offering a robust yet elegantly removable shield for amine functionalities. This technical guide provides a comprehensive exploration of the core principles of Boc protecting group chemistry, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower researchers in their synthetic endeavors.
Core Principles: The Chemistry of the Boc Group
The primary function of the Boc group is to temporarily protect primary and secondary amines from participating in unwanted reactions. This is achieved by converting the nucleophilic and basic amine into a significantly less reactive carbamate.[1] The Boc group's steric bulk and electronic properties render the protected amine stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[2][3]
A key advantage of the Boc protecting group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation used to remove the benzyloxycarbonyl (Cbz) group.[4] This orthogonality is a critical feature in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where sequential deprotection is required.[4][5]
Mechanism of Boc Protection
The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride.[6] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks one of the carbonyl carbons of (Boc)₂O.[3] This is typically performed in the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), to neutralize the resulting protonated amine.[4] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the N-Boc protected amine and a t-butyl carbonate leaving group. This leaving group readily decomposes into carbon dioxide and t-butoxide, driving the reaction to completion.[3]
Mechanism of amine protection using Boc anhydride.
Mechanism of Boc Deprotection
The Boc group is characteristically labile to acidic conditions.[2] This acid-catalyzed removal is the cornerstone of its utility. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often used in a solution with a scavenger like anisole or thioanisole to prevent the reactive tert-butyl cation intermediate from causing side reactions.[7] The mechanism involves protonation of the carbamate's carbonyl oxygen by the acid, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[6]
Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, base, and temperature. The following tables summarize typical reaction conditions and yields for various amines.
Table 1: N-Boc Protection of Various Amines
| Amine Substrate | Reagent (Equiv.) | Base (Equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aniline | (Boc)₂O (1) | Amberlite-IR 120 (15% w/w) | Solvent-free | RT | <1 min | 99 | [8] |
| Benzylamine | (Boc)₂O (1.1) | Et₃N (1.5) | CH₂Cl₂ | RT | 2 h | 98 | [9] |
| 4-Nitroaniline | (Boc)₂O (1.1) | Et₃N (1.5) | CH₂Cl₂ | RT | 4 h | 92 | [9] |
| Dibutylamine | (Boc)₂O (1.1) | None | Water:Acetone (9.5:0.5) | RT | 10 min | 95 | [9] |
| 4-Aminophenol | (Boc)₂O (1.1) | None | Water:Acetone (9.5:0.5) | RT | 8 min | 96 | [9] |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0) | NaHCO₃ (sat. aq.) | Dioxane | 0 to RT | Overnight | 89 | [10] |
Table 2: N-Boc Deprotection of Various Protected Amines
| N-Boc Substrate | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| N-Boc-aniline | TFA (5 equiv) | CH₂Cl₂ | 60 (microwave) | 30 min | >95 (crude) | [11][12] |
| N-Boc-benzylamine | 20% TFA | CH₂Cl₂ | RT | 10-20 min | High | [13] |
| N-Boc-indole | 4M HCl | Dioxane/MeOH (1:1) | RT | 10-20 min | High | [13] |
| N-Boc-sulfamide | Dawson heteropolyacid (10% w/w) | CH₂Cl₂ | RT | 15-30 min | 90-95 | [14] |
| General N-Boc Amine | 25% TFA | CH₂Cl₂ | RT | 2 h | Not specified | [15] |
| General N-Boc Amine | TsOH·H₂O | DME | 40 | 2 h | 91-98 | [16] |
Experimental Protocols
Precise and reproducible experimental procedures are crucial for successful synthesis. The following are detailed protocols for a representative Boc protection and deprotection reaction.
Protocol 1: N-Boc Protection of a Primary Amine
This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary amine using di-tert-butyl dicarbonate.[4]
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without the need for further purification.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a standard procedure for the removal of the Boc group using trifluoroacetic acid in dichloromethane.[15]
Materials:
-
N-Boc protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane.
-
Reagent Addition: Slowly add trifluoroacetic acid to the solution. The final concentration of TFA is typically between 20-50% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 30 minutes to a few hours depending on the substrate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Washing: Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. Alternatively, the solvent can be removed after the reaction to yield the amine trifluoroacetate salt.
General Experimental Workflow for Boc Protection.
Applications in Peptide Synthesis and Drug Development
The Boc protecting group has been instrumental in the advancement of both peptide synthesis and drug development.
Solid-Phase Peptide Synthesis (SPPS)
In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS, the Boc group is used for the temporary protection of the α-amino group of the growing peptide chain, while more acid-stable benzyl-based groups are used for the semi-permanent protection of amino acid side chains.[6] The peptide is assembled on a solid support, and each cycle of amino acid addition involves the deprotection of the N-terminal Boc group with TFA, neutralization, and then coupling of the next Boc-protected amino acid.[1] This iterative process allows for the efficient synthesis of long peptide chains.[17]
Simplified Workflow for Boc-based Solid-Phase Peptide Synthesis.
Drug Development
The precise control over reactive amine groups afforded by Boc protection is a critical strategy in the synthesis of complex pharmaceutical agents.[18] By selectively protecting amines, chemists can prevent unwanted side reactions and direct the synthesis towards the desired target molecule with higher yield and purity.[19] This is particularly important in the development of anticancer drugs, antibiotics, and antiviral agents, where complex molecular architectures are common.[18][20] For instance, in the synthesis of complex antiviral compounds, Boc-protected intermediates are highly valuable for enabling specific chemical transformations at other sites of the molecule.[20] The versatility and reliability of the Boc group also facilitate the creation of diverse compound libraries for drug discovery programs.
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in the repertoire of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development. A thorough understanding of its chemistry, reaction conditions, and practical application, as detailed in this guide, is essential for any researcher aiming to construct complex molecules with efficiency and precision.
References
- 1. bachem.com [bachem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. scispace.com [scispace.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 19. studysmarter.co.uk [studysmarter.co.uk]
- 20. nbinno.com [nbinno.com]
Navigating the Stability Landscape: A Technical Guide to the Handling and Storage of Boc-Protected Amines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis and pharmaceutical development. Its widespread use is attributed to its broad stability under various conditions and its facile, selective removal. This technical guide provides an in-depth overview of the fundamental principles and best practices for the handling and storage of Boc-protected amines, ensuring the integrity and reactivity of these critical synthetic intermediates.
Core Principles of Stability and Storage
The stability of Boc-protected amines is primarily influenced by temperature, pH, and the presence of certain reagents. Understanding these factors is crucial for preventing premature deprotection or degradation.
General Handling and Storage Recommendations:
Boc-protected amines are generally stable solids that can be handled in the air. However, to ensure their long-term integrity, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation and slows potential hydrolysis.[1] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture and carbon dioxide. |
| Light | Amber vials or dark environment | Protects from potential light-induced degradation. |
| Moisture | Tightly sealed containers in a dry environment | The carbamate linkage can undergo slow hydrolysis in the presence of moisture.[1] |
Chemical Stability Profile
The Boc group's utility stems from its predictable stability profile, which allows for its selective removal in the presence of other functional groups.
| Condition | Stability of Boc Group | Remarks |
| Acidic Conditions | Labile | Readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1] |
| Basic Conditions | Stable | Resistant to hydrolysis by bases.[2] |
| Nucleophiles | Stable | Generally stable towards a wide range of nucleophiles.[2][3] |
| Reductive Conditions | Stable | Stable to catalytic hydrogenation (e.g., H₂/Pd), providing orthogonality with groups like Cbz.[2] |
Thermal Stability
While relatively stable at ambient temperatures, the Boc group is susceptible to thermal decomposition at elevated temperatures. Prolonged exposure to temperatures above 85-90°C can lead to deprotection.[1] This property can be exploited for thermolytic deprotection under specific conditions, often in high-boiling solvents or in continuous flow reactors.[4]
Signaling Pathways and Workflows
Acid-Catalyzed Deprotection Mechanism
The most common method for Boc group removal involves acid catalysis. The mechanism proceeds through protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.
General Experimental Workflow for Handling and Use
A systematic workflow is essential for the successful use of Boc-protected amines in a synthetic sequence. This involves careful storage, reaction setup, and monitoring.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors Using tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-IV (DPP-IV) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus.[1][2] DPP-IV inhibitors, also known as gliptins, function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control with a low risk of hypoglycemia. The synthesis of novel and effective DPP-IV inhibitors is a significant focus of pharmaceutical research.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of a potential DPP-IV inhibitor utilizing a key building block, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. This versatile chiral amine provides a pyrrolidine scaffold, a common feature in several potent DPP-IV inhibitors, which interacts with the S2 subsite of the enzyme.[5] The protocols herein describe a synthetic route analogous to the established synthesis of Alogliptin, a well-known DPP-IV inhibitor.[6][7] This involves the coupling of the pyrrolidine fragment with a substituted pyrimidinedione core, a common heterocyclic system in many DPP-IV inhibitors.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-step process:
-
Synthesis of the Heterocyclic Core: Preparation of the 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile intermediate.
-
Coupling and Deprotection: Nucleophilic substitution reaction between the heterocyclic core and (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, followed by the removal of the Boc protecting group to yield the final DPP-IV inhibitor.
This approach allows for the modular synthesis of various DPP-IV inhibitor analogues by modifying either the heterocyclic core or the chiral amine component.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | N-Alkylation | 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, K₂CO₃ | DMF | 60-80 | 4-6 | 85-95 |
| 2 | Nucleophilic Substitution | Intermediate from Step 1, (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, K₂CO₃ | Isopropanol/Water | Reflux | 12-16 | 70-85 |
| 3 | Boc Deprotection | Product from Step 2, Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - rt | 1-2 | >95 |
Experimental Protocols
Step 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
This protocol is adapted from established procedures for the synthesis of the Alogliptin intermediate.[6][7]
Materials:
-
6-chloro-3-methyluracil
-
2-(bromomethyl)benzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Standard glassware for extraction and filtration
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 2-(bromomethyl)benzonitrile (1.1 eq) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a white solid.
Step 2: Synthesis of (R)-tert-butyl 3-(((2-((6-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile)pyrrolidin-1-yl)methyl)pyrrolidine-1-carboxylate
This step involves the nucleophilic substitution of the chloride on the pyrimidinedione ring with the primary amine of the pyrrolidine derivative.
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (from Step 1)
-
(R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
-
Potassium Carbonate (K₂CO₃)
-
Isopropanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1.0 eq) and (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.2 eq) in a mixture of isopropanol and water (e.g., 3:1 v/v).
-
Add potassium carbonate (2.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the Boc-protected final compound.
Step 3: Boc Deprotection to Yield the Final DPP-IV Inhibitor
This is the final step to furnish the active pharmaceutical ingredient.
Materials:
-
Boc-protected compound from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final DPP-IV inhibitor.
-
Further purification, if necessary, can be achieved by recrystallization or preparative HPLC.
Visualizations
Signaling Pathway of DPP-IV Inhibition
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study - Chung - Current Medicinal Chemistry [rjraap.com]
- 3. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Asymmetric Synthesis with (R)-Boc-3-(aminomethyl)pyrrolidine as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Boc-3-(aminomethyl)pyrrolidine is a valuable chiral building block in the field of asymmetric synthesis. Its rigid pyrrolidine scaffold and the presence of both a protected and a free amine group make it an ideal starting material for the synthesis of more complex chiral organocatalysts and ligands. While its direct application as a chiral auxiliary—where it is temporarily attached to a substrate to direct a stereoselective reaction—is less common, its primary role is as a precursor to powerful catalysts that facilitate a wide range of asymmetric transformations with high stereoselectivity. These transformations are fundamental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and protocols for the use of (R)-Boc-3-(aminomethyl)pyrrolidine in the synthesis of a bifunctional thiourea-amine organocatalyst and its subsequent application in the asymmetric Michael addition of ketones to nitroolefins, a key carbon-carbon bond-forming reaction.
Key Application: Synthesis of Chiral Bifunctional Thiourea-Amine Organocatalysts
(R)-Boc-3-(aminomethyl)pyrrolidine serves as a crucial precursor for the synthesis of bifunctional organocatalysts that feature both a Lewis basic pyrrolidine moiety and a hydrogen-bond-donating thiourea group. This dual-functionality allows the catalyst to simultaneously activate both the nucleophile (e.g., a ketone via enamine formation) and the electrophile (e.g., a nitroolefin via hydrogen bonding). This cooperative activation leads to high catalytic efficiency and stereoselectivity.
A representative example is the synthesis of a chiral thiourea-amine organocatalyst, which can be employed in various asymmetric reactions.
Logical Workflow for Catalyst Synthesis and Application
The overall process involves the synthesis of the catalyst from (R)-Boc-3-(aminomethyl)pyrrolidine and a suitable isothiocyanate, followed by the application of the catalyst in an asymmetric transformation.
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating 3-Aminomethyl-pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and structural motifs into peptides is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and receptor selectivity. 3-Aminomethyl-pyrrolidine is a versatile diamino linker that can be integrated into peptide sequences to introduce conformational constraints, alter polarity, and enable the synthesis of cyclic or dimeric peptides. This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing 3-aminomethyl-pyrrolidine using Fmoc/tBu chemistry.
Core Concepts: Orthogonal Protection
The primary challenge in incorporating 3-aminomethyl-pyrrolidine into a peptide chain lies in its diamino nature. To selectively elongate the peptide chain from one amino group while the other remains protected, an orthogonal protection strategy is essential.[1][2][3] This involves using two different protecting groups that can be removed under distinct chemical conditions.[2] For the purpose of these protocols, we will employ the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. The Fmoc group is base-labile (removed by piperidine), while the Boc group is acid-labile (removed by trifluoroacetic acid - TFA).[2][]
Synthesis of Orthogonally Protected 3-Aminomethyl-pyrrolidine
Experimental Protocol: Synthesis of (S)-Fmoc-3-(N-Boc-aminomethyl)pyrrolidine
This protocol is adapted from methodologies for the orthogonal protection of diamines.[5]
-
Mono-Boc Protection:
-
Dissolve (S)-3-(aminomethyl)pyrrolidine (1 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 eq.) in DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-(N-Boc-aminomethyl)pyrrolidine.
-
-
Fmoc Protection:
-
Dissolve the mono-Boc protected pyrrolidine derivative (1 eq.) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C.
-
Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1 eq.) in dioxane dropwise.
-
Stir the reaction mixture vigorously at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain (S)-Fmoc-3-(N-Boc-aminomethyl)pyrrolidine.
-
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the incorporation of the synthesized (S)-Fmoc-3-(N-Boc-aminomethyl)pyrrolidine into a peptide sequence on a Rink Amide resin for a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
(S)-Fmoc-3-(N-Boc-aminomethyl)pyrrolidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Experimental Workflow
Caption: Standard Fmoc-SPPS workflow for peptide synthesis.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence until the point of incorporating the 3-aminomethyl-pyrrolidine derivative.
-
Incorporation of (S)-Fmoc-3-(N-Boc-aminomethyl)pyrrolidine:
-
Perform the Fmoc deprotection (Step 2) and washing (Step 3) of the N-terminal amino acid of the growing peptide chain.
-
Couple the (S)-Fmoc-3-(N-Boc-aminomethyl)pyrrolidine using the same coupling procedure as in Step 4.
-
-
Continue Peptide Elongation: After coupling the pyrrolidine derivative, continue the peptide synthesis by repeating steps 2-5 for any remaining amino acids.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) followed by washing (Step 3).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the acid-labile side-chain protecting groups, including the Boc group on the 3-aminomethyl-pyrrolidine.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Expected Synthesis Outcomes
The following table provides representative data for the synthesis of a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Leu-[3-AMP]-NH₂, where [3-AMP] is 3-aminomethyl-pyrrolidine). The data is based on typical yields and purities achievable with standard SPPS protocols.
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 60 - 80% | Gravimetric |
| Crude Peptide Purity | 50 - 70% | RP-HPLC (220 nm) |
| Final Purified Yield | 15 - 30% | Gravimetric |
| Final Purity | > 95% | RP-HPLC (220 nm) |
| Identity Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (ESI-MS) |
Biological Context and Potential Applications
Peptides containing diamino linkers like 3-aminomethyl-pyrrolidine can exhibit a range of biological activities. The introduction of this moiety can be used to synthesize dimeric peptides, which can lead to enhanced receptor binding and activation. For example, dimeric enkephalin analogs linked by various diamine linkers have shown high affinity for opioid receptors.[8] Peptides with such modifications may also possess antimicrobial properties.[9][10][11][12]
Potential Signaling Pathway Involvement
Many bioactive peptides exert their effects by binding to G-protein coupled receptors (GPCRs). A peptide containing 3-aminomethyl-pyrrolidine could be designed to target a specific GPCR, such as an opioid or chemokine receptor. Upon binding, the peptide would induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades.
Caption: A generalized GPCR signaling pathway.
Conclusion
The incorporation of 3-aminomethyl-pyrrolidine into peptides via solid-phase synthesis is a feasible and valuable strategy for generating novel peptide analogs with potentially enhanced biological activities. The key to a successful synthesis is the use of an orthogonal protection scheme for the diamino linker. The protocols and data presented in this document provide a comprehensive guide for researchers to design and synthesize such modified peptides for applications in drug discovery and development.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. biosynth.com [biosynth.com]
- 5. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Biphalin - Wikipedia [en.wikipedia.org]
- 9. Flexible Peptide Linkers Enhance the Antimicrobial Activity of Surface-Immobilized Bacteriolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manufacturing of peptides exhibiting biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects [mdpi.com]
Application Notes and Protocols: Coupling Reactions of tert-Butyl 3-(Aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its primary amine functionality allows for a variety of coupling reactions to introduce the pyrrolidine scaffold into target molecules. The Boc-protecting group on the pyrrolidine nitrogen ensures chemoselectivity and can be readily removed under acidic conditions in a later synthetic step. This document provides detailed protocols for common coupling reactions involving this versatile amine, including amide bond formation, reductive amination, and sulfonamide synthesis.
Key Coupling Reactions
The primary amine of this compound readily participates in nucleophilic addition and substitution reactions. The most common transformations include:
-
Amide Bond Formation: Reaction with activated carboxylic acids (e.g., acyl chlorides) or coupling with carboxylic acids using standard coupling agents.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Urea Formation: Reaction with isocyanates or isocyanate equivalents.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical quantitative data for the coupling reactions of this compound. Please note that optimal conditions may vary depending on the specific substrates used.
Table 1: Amide Coupling with an Acyl Chloride
| Parameter | Value |
| Amine | This compound |
| Electrophile | Benzoyl Chloride |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 90% |
Table 2: Reductive Amination with an Aldehyde
| Parameter | Value |
| Amine | This compound |
| Electrophile | Benzaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) |
| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) |
| Additive | Acetic Acid (optional, catalytic) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
| Typical Yield | 85 - 95% |
Table 3: Urea Formation with an Isocyanate
| Parameter | Value |
| Amine | This compound |
| Electrophile | Phenyl Isocyanate |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | > 95% |
Table 4: Sulfonamide Synthesis with a Sulfonyl Chloride
| Parameter | Value |
| Amine | This compound |
| Electrophile | Benzenesulfonyl Chloride |
| Base | Pyridine or Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 6 hours |
| Typical Yield | 90 - 98% |
Experimental Protocols
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes a general procedure for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Add triethylamine (1.2 - 1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.0 - 1.2 eq).
-
Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1 M concentration).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting secondary amine by column chromatography on silica gel if necessary.
Protocol 3: Urea Formation with an Isocyanate
This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.
Materials:
-
This compound
-
Isocyanate (e.g., phenyl isocyanate)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isocyanate (1.0 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically rapid.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude urea is often pure enough for subsequent steps. If necessary, it can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexanes) or by column chromatography.
Protocol 4: Sulfonamide Synthesis with a Sulfonyl Chloride
This protocol provides a general method for the synthesis of sulfonamides from this compound and a sulfonyl chloride.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add pyridine or triethylamine (1.5 - 2.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the sulfonyl chloride (1.0 - 1.1 eq) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or recrystallization.
Visualizations
Caption: General experimental workflow for coupling reactions.
Caption: Logical flow of a chemical coupling reaction.
Application Notes and Protocols: Deprotection of tert-Butyl 3-(Aminomethyl)pyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2][3][4] This document provides detailed protocols for the deprotection of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The primary methods covered are acid-catalyzed cleavage using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][3][5][6] These protocols are designed to be a reliable resource for researchers in academic and industrial settings, offering clear, step-by-step instructions and relevant data to ensure successful and efficient deprotection.
Introduction
The pyrrolidine moiety is a prevalent structural motif in numerous FDA-approved drugs and biologically active compounds.[7] Consequently, the synthesis and modification of substituted pyrrolidines, such as 3-(aminomethyl)pyrrolidine, are of significant interest in medicinal chemistry and drug development. The Boc protecting group is frequently employed to mask the secondary amine of the pyrrolidine ring during synthetic sequences. Its removal is a critical step to liberate the free amine for subsequent functionalization. The deprotection is typically achieved through acidolysis, which proceeds via protonation of the carbamate followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4][8][9] This application note details two common and effective protocols for this transformation.
Deprotection Protocols
Two primary methods for the deprotection of this compound are presented below: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and the other employing hydrochloric acid (HCl) in 1,4-dioxane.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a widely used method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies product isolation.[1][3][5]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1–0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[3][5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.
-
Work-up:
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)pyrrolidine. Further purification can be achieved by distillation or column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another common approach, often yielding the hydrochloride salt of the product, which can be advantageous for purification and handling as it is often a crystalline solid.[6][10]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve this compound in a minimal amount of a suitable solvent like methanol or 1,4-dioxane in a round-bottom flask.
-
HCl Addition: Add a solution of 4M HCl in 1,4-dioxane to the stirred solution at room temperature.[6][10]
-
Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC or LC-MS.
-
Isolation of the Hydrochloride Salt:
-
If a precipitate has formed, add an anti-solvent such as diethyl ether or MTBE to promote further precipitation.
-
Collect the solid by filtration.
-
Wash the solid with a small amount of cold diethyl ether or MTBE.
-
Dry the solid under vacuum to yield 3-(aminomethyl)pyrrolidine dihydrochloride.
-
-
Isolation of the Free Amine (Optional):
-
If the free amine is desired, dissolve the hydrochloride salt in water and basify with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent.
-
Filter and concentrate under reduced pressure to obtain the free amine.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. The exact yields can vary depending on the scale of the reaction and the purity of the starting material.
| Parameter | Protocol 1 (TFA/DCM) | Protocol 2 (HCl/Dioxane) |
| Acid | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane / Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Product Form | Free amine (after work-up) | Hydrochloride salt |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: General experimental workflow for the deprotection of this compound.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Safety Precautions
-
Both trifluoroacetic acid and concentrated hydrochloric acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
When neutralizing acidic solutions with a bicarbonate base, be aware of the potential for rapid gas evolution (CO₂) and perform this step slowly and with adequate venting.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the deprotection of this compound. The choice between the TFA and HCl methods will often depend on the desired final product form (free amine vs. hydrochloride salt) and the compatibility of other functional groups in the molecule with the specific acidic conditions. By following these detailed procedures, researchers can efficiently and safely perform this critical synthetic transformation.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. enamine.net [enamine.net]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: 1-Boc-3-(aminomethyl)pyrrolidine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-3-(aminomethyl)pyrrolidine is a versatile chiral building block increasingly utilized in medicinal chemistry and drug discovery for the synthesis of complex molecular architectures. Its inherent structural features, including a protected pyrrolidine ring and a primary amine, make it an ideal component for multicomponent reactions (MCRs). MCRs, such as the Ugi and Passerini reactions, are powerful tools in diversity-oriented synthesis, enabling the rapid generation of large, structurally diverse compound libraries from simple starting materials. This document provides detailed application notes and protocols for the use of 1-Boc-3-(aminomethyl)pyrrolidine in the Ugi multicomponent reaction for the synthesis of densely functionalized pyrrolidine derivatives, which are valuable scaffolds for peptidomimetics and novel therapeutic agents.
Application: Synthesis of Densely Functionalized Pyrrolidines via Ugi Reaction
A highly diastereoselective Ugi multicomponent reaction can be employed for the synthesis of polyfunctionalized pyrrolidines. This approach is particularly valuable in fragment-based drug discovery, allowing for the efficient generation of a library of compounds with diverse functionalities. The reaction proceeds by combining a chiral cyclic imine (or, as in the case of using 1-Boc-3-(aminomethyl)pyrrolidine, the primary amine which forms an imine in situ with an aldehyde), an isocyanide, and a carboxylic acid.
General Reaction Scheme
The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. When using 1-Boc-3-(aminomethyl)pyrrolidine as the amine component, the reaction yields a peptidomimetic scaffold incorporating the pyrrolidine moiety.
Diagram of the Ugi Reaction Logical Relationship
Application Notes and Protocols: Enantioselective Cyclization to Form Substituted Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The development of stereoselective methods to access enantioenriched substituted pyrrolidines is therefore a critical endeavor in modern organic synthesis and drug discovery. This document provides detailed application notes and experimental protocols for several key enantioselective cyclization strategies, focusing on methodologies that offer high levels of stereocontrol and broad substrate scope.
Organocatalytic Singly Occupied Molecular Orbital (SOMO) Activated Cycloaddition
Organo-SOMO catalysis provides a powerful method for the enantioselective synthesis of complex pyrrolidines from simple, readily available aldehydes and olefins. This strategy involves the single-electron oxidation of an enamine intermediate to form a transient enamine radical cation, which then engages in a [3+2] coupling cascade.
Data Presentation:
| Entry | Aldehyde | Olefin | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | dr | ee (%) |
| 1 | 3-(Boc-amino)propanal | Styrene | 20 | CAN | CH3NO2 | 12 | 85 | >20:1 | 96 |
| 2 | 3-(Cbz-amino)propanal | trans-β-Methylstyrene | 20 | CAN | CH3NO2 | 24 | 50 | >20:1 | 96 |
| 3 | 3-(Boc-amino)butanal | 1,3-Butadiene | 20 | CAN | CH3NO2 | 18 | 66 | 19:1 | ≥99 |
| 4 | 3-(Boc-amino)propanal | α-Methylstyrene | 20 | CAN | CH3NO2 | 12 | 75 | 3:1 | 92 |
Data summarized from representative examples.[1]
Experimental Protocol: General Procedure for Organo-SOMO Catalyzed Pyrrolidine Synthesis [1]
-
Catalyst and Reagent Preparation: To a flame-dried test tube equipped with a magnetic stir bar is added the chiral imidazolidinone catalyst (0.02 mmol, 20 mol%). The tube is sealed with a rubber septum and purged with an inert atmosphere (N2 or Ar).
-
Reaction Setup: The aldehyde substrate (0.10 mmol, 1.0 equiv) is added to the test tube, followed by the solvent (e.g., CH3NO2, 1.0 M). The resulting mixture is stirred at room temperature for 1-2 minutes.
-
Addition of Olefin and Oxidant: The olefin (0.20 mmol, 2.0 equiv) is added, followed by the portion-wise addition of the oxidant (e.g., Ceric Ammonium Nitrate (CAN), 0.25 mmol, 2.5 equiv) over the specified reaction time. The reaction is typically cooled to 0 °C or maintained at room temperature depending on the specific substrates.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., CH2Cl2, 3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.
-
Stereochemical Analysis: The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral HPLC or SFC analysis.
Mandatory Visualization:
Caption: A step-by-step workflow for the synthesis of substituted pyrrolidines via Organo-SOMO catalysis.
Rhodium-Catalyzed Enantioselective Intramolecular Cyclization of 1,6-Enynes
The rhodium-catalyzed intramolecular cyclization of 1,6-enynes is a highly efficient method for constructing pyrrolidines bearing quaternary stereocenters. The use of chiral phosphine ligands, such as spiro diphosphine (SDP), allows for excellent enantiocontrol.
Data Presentation:
| Entry | 1,6-Enyne Substituent (R) | Catalyst | Ligand | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | [Rh(COD)2]BF4 | (S)-SDP | 10 | DCE | 80 | 12 | 92 | 95 |
| 2 | 4-MeO-Ph | [Rh(COD)2]BF4 | (S)-SDP | 10 | DCE | 80 | 12 | 85 | 96 |
| 3 | 2-Naphthyl | [Rh(COD)2]BF4 | (S)-SDP | 10 | DCE | 80 | 24 | 78 | 97 |
| 4 | 2-Thienyl | [Rh(COD)2]BF4 | (S)-SDP | 10 | DCE | 80 | 24 | 65 | 93 |
Data summarized from representative examples.[2][3]
Experimental Protocol: General Procedure for Rh-Catalyzed Cyclization of 1,6-Enynes [3]
-
Catalyst Pre-formation: In a glovebox, a mixture of the rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01 mmol, 10 mol%) and the chiral diphosphine ligand (e.g., (S)-SDP, 0.012 mmol, 12 mol%) is dissolved in the reaction solvent (e.g., DCE, 1.0 mL) in a sealed vial. The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To this catalyst solution is added the 1,6-enyne substrate (0.1 mmol, 1.0 equiv) dissolved in the reaction solvent (1.0 mL).
-
Reaction Execution: The vial is sealed and the reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the indicated time.
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification and Analysis: The residue is purified by flash column chromatography on silica gel to yield the pure pyrrolidine product. The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization:
Caption: Rh-catalyzed intramolecular cyclization of 1,6-enynes.
Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines
The "clip-cycle" strategy is a modular approach that involves the metathesis of a Cbz-protected bis-homoallylic amine with a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.
Data Presentation:
| Entry | Bis-homoallylic Amine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | er |
| 1 | N-Cbz-bis(homoallyl)amine | (R)-TRIP (20) | Cyclohexane | 80 | 24 | 83 | 98:2 |
| 2 | N-Cbz-3-phenyl-bis(homoallyl)amine | (R)-TRIP (20) | Cyclohexane | 50 | 72 | 75 | 97:3 |
| 3 | N-Cbz-3,3-dimethyl-bis(homoallyl)amine | (R)-TRIP (20) | Cyclohexane | 50 | 72 | 88 | 98:2 |
| 4 | N-Cbz-2-methyl-bis(homoallyl)amine | (R)-TRIP (20) | Cyclohexane | 50 | 72 | 65 | 95:5 |
Yields are reported over two steps (metathesis and cyclization). er = enantiomeric ratio.[4]
Experimental Protocol: Two-Step "Clip-Cycle" Procedure [4]
Step 1: Cross-Metathesis
-
To a solution of the N-Cbz-bis-homoallylic amine (1.0 equiv) and the thioacrylate (1.2 equiv) in degassed CH2Cl2 is added a Grubbs-type second-generation catalyst (e.g., HG-II, 5 mol%).
-
The reaction mixture is stirred at room temperature (or heated as required) and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the crude α,β-unsaturated thioester is purified by flash column chromatography.
Step 2: Enantioselective Aza-Michael Cyclization
-
To a solution of the purified α,β-unsaturated thioester (1.0 equiv) in the specified solvent (e.g., cyclohexane) is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%).
-
The reaction mixture is heated to the specified temperature and stirred for the required time.
-
The reaction is monitored by TLC and/or chiral HPLC.
-
Upon completion, the reaction mixture is cooled and directly purified by flash column chromatography on silica gel to afford the enantioenriched pyrrolidine.
-
The enantiomeric ratio is determined by chiral stationary phase HPLC.
Mandatory Visualization:
Caption: The two-step sequence of the asymmetric "clip-cycle" synthesis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Spirocyclic Compounds from N-Boc-3-(aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed multi-component synthesis of spiro[pyrrolidine-3,3'-oxindole] derivatives, a class of compounds with significant interest in drug discovery due to their diverse biological activities. The protocol utilizes the readily available building block, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (N-Boc-3-(aminomethyl)pyrrolidine), in a [3+2] cycloaddition reaction with an isatin derivative and a dipolarophile. This approach allows for the rapid assembly of complex spirocyclic scaffolds from simple precursors.
Introduction
Spirocyclic frameworks are increasingly sought after in medicinal chemistry as they offer three-dimensional diversity, leading to improved target specificity and pharmacological properties. The spiro[pyrrolidine-3,3'-oxindole] core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.
Multi-component reactions (MCRs) are highly efficient synthetic strategies that enable the formation of multiple bonds in a single operation, thereby reducing reaction time, cost, and waste generation. The protocol outlined below is based on the well-established 1,3-dipolar cycloaddition of azomethine ylides generated in situ from the condensation of an amine and a carbonyl compound. In this proposed synthesis, N-Boc-3-(aminomethyl)pyrrolidine serves as the amine component for the formation of the azomethine ylide, which then reacts with a suitable dipolarophile to construct the spiro-pyrrolidine ring system.
Proposed Reaction Pathway
The proposed reaction proceeds through the in situ formation of an azomethine ylide from the condensation of N-Boc-3-(aminomethyl)pyrrolidine and an isatin derivative. This is followed by a 1,3-dipolar cycloaddition reaction with a dipolarophile, such as an α,β-unsaturated ketone, to yield the desired spiro[pyrrolidine-3,3'-oxindole] product.
Application Notes and Protocols for the Synthesis of Histamine H3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of histamine H3 receptor antagonists. Included are detailed experimental protocols for key assays, a summary of quantitative data for representative compounds, and diagrams illustrating the histamine H3 receptor signaling pathway and a general experimental workflow.
Introduction
The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key modulator of neurotransmitter release in the central nervous system (CNS).[1] As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it regulates the release of other vital neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[2] Antagonism of the H3 receptor enhances the release of these neurotransmitters, making H3 receptor antagonists promising therapeutic agents for a range of neurological disorders, including narcolepsy, Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.[1][3]
This document outlines the synthetic strategies for various classes of H3 receptor antagonists and provides detailed protocols for their pharmacological evaluation.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate the activity of N-type voltage-gated calcium channels, reducing calcium influx and subsequently inhibiting neurotransmitter release. H3 receptor antagonists block this signaling cascade, thereby increasing the release of histamine and other neurotransmitters.
Synthetic Approaches to Histamine H3 Receptor Antagonists
The development of H3 receptor antagonists has led to a diverse range of chemical scaffolds. The following sections outline the general synthetic strategies for three prominent classes of these compounds.
General Experimental Workflow for Synthesis and Evaluation
The process of discovering and characterizing novel H3 receptor antagonists typically follows a structured workflow, from initial synthesis to in-depth biological evaluation.
Tetrahydroisoquinoline Derivatives
General Synthesis Scheme: A common route to tetrahydroisoquinoline-based H3 antagonists involves the alkylation of a suitably protected 6-hydroxy-tetrahydroisoquinoline with a chloroalkyl-substituted amine, followed by deprotection and subsequent functionalization of the nitrogen atom.[4]
Protocol:
-
Alkylation: To a solution of 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester in a suitable solvent such as DMF, add a base (e.g., sodium hydride) at 0 °C. After stirring for a short period, add the desired 1-(chloroalkyl)-amine hydrochloride. Allow the reaction to warm to room temperature and stir overnight.
-
Deprotection: The resulting Boc-protected intermediate is dissolved in a solvent like dichloromethane, and trifluoroacetic acid is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Functionalization: The deprotected amine can be further modified by reacting with various electrophiles such as aldehydes, ketones, acid chlorides, or sulfonyl chlorides to generate a library of analogs.
Biaryl-4-carboxamide Derivatives
General Synthesis Scheme: The synthesis of these compounds often involves a Suzuki coupling to form the biaryl core, followed by a series of functional group manipulations to introduce the aminoalkoxy side chain and the carboxamide moiety.[5]
Protocol:
-
Suzuki Coupling: A boronic acid derivative is coupled with a suitable aryl halide in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate) in a solvent mixture such as toluene/ethanol/water. The reaction is typically heated to reflux.
-
Ester Hydrolysis: The ester group on the biaryl product is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide in a THF/water mixture.
-
Amide Coupling: The carboxylic acid is then coupled with an appropriate amine using a coupling agent such as EDC or HATU in the presence of a base like DIPEA in a solvent such as DMF.
-
Alkylation: The final aminoalkoxy side chain is introduced by alkylating a phenol intermediate with a suitable chloroalkoxyamine derivative in the presence of a base like cesium carbonate in a solvent such as acetonitrile.
Non-imidazole Derivatives (e.g., Pyrrolidine-based)
General Synthesis Scheme: Many non-imidazole H3 antagonists are based on a central pyrrolidine scaffold. The synthesis often involves the modification of a pre-existing pyrrolidine ring.[6][7]
Protocol:
-
Starting Material: A commercially available or readily synthesized substituted pyrrolidine is used as the starting material.
-
N-Alkylation: The pyrrolidine nitrogen can be alkylated with a variety of electrophiles containing the desired side chain, often a phenoxypropyl moiety. This is typically achieved by reacting the pyrrolidine with a phenoxypropyl halide or tosylate in the presence of a base like potassium carbonate in a solvent such as acetonitrile.
-
Modification of the Phenoxy Group: The phenoxy group can be further modified, for example, by nitration followed by reduction to an amine, which can then be functionalized to explore structure-activity relationships.[6]
Data Presentation
The following tables summarize the binding affinities and functional potencies of representative histamine H3 receptor antagonists from different chemical classes.
| Compound Class | Representative Compound | Human H3R Ki (nM) | Rat H3R Ki (nM) | Functional Assay (IC50/pA2) | Reference |
| Tetrahydroisoquinolines | Compound 22b | 0.5 | 1.2 | IC50 = 6.6 nM ([35S]GTPγS) | [4] |
| Compound 28f | 0.8 | 1.9 | - | [4] | |
| Biaryl-4-carboxamides | A-349821 | 1.1 | 1.3 | - | [5] |
| Non-imidazole Pyrrolidines | N-(5-phenoxypentyl)pyrrolidine | - | 180 | - | [6] |
| UCL 1972 | - | 39 | - | [6] | |
| Irdabisant (CEP-26401) | - | - | pA2 = 8.8 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of novel histamine H3 receptor antagonists.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the histamine H3 receptor.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Thioperamide or Clobenpropit.
-
Test compound at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Nα-methylhistamine (final concentration ~1-2 nM), and membrane preparation (50-100 µg protein).
-
Non-specific Binding: 10 µM non-specific control, [³H]-Nα-methylhistamine, and membrane preparation.
-
Competition: Varying concentrations of the test compound, [³H]-Nα-methylhistamine, and membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Calculate the Ki value from the competition binding data using the Cheng-Prusoff equation.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a test compound to modulate agonist-induced G-protein activation.
-
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor.
-
[³⁵S]GTPγS.
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound for 15 minutes at 30°C.
-
Add the H3 receptor agonist and [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Determine the IC50 value of the test compound by analyzing the concentration-response curve.
-
Protocol 3: cAMP Accumulation Assay
This assay measures the downstream effect of H3 receptor modulation on adenylyl cyclase activity.[8]
-
Materials:
-
Intact HEK293 or CHO cells expressing the H3 receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
H3 receptor agonist (e.g., (R)-α-methylhistamine).
-
Test compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Pre-treat the cells with the test compound for 15-30 minutes.
-
Stimulate the cells with forskolin and the H3 receptor agonist.
-
Incubate for the time specified in the kit protocol.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.
-
Determine the effect of the test compound on agonist-inhibited cAMP accumulation to calculate the IC50 value.
-
Protocol 4: In Vivo Microdialysis for Neurotransmitter Release
This protocol measures the extracellular concentrations of neurotransmitters in the brain of a live animal following the administration of an H3 receptor antagonist.[2]
-
Materials:
-
Anesthetized rodent (rat or mouse).
-
Microdialysis probe.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound.
-
HPLC with electrochemical or fluorescence detection.
-
-
Procedure:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Continuously perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect the dialysate at regular intervals to establish a baseline neurotransmitter level.
-
Administer the H3 receptor antagonist systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Continue to collect dialysate samples.
-
Analyze the collected samples using HPLC to quantify the concentrations of the neurotransmitters of interest.
-
Compare the post-administration neurotransmitter levels to the baseline to determine the effect of the antagonist.
-
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models | Semantic Scholar [semanticscholar.org]
- 5. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of potent non-imidazole histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note and Protocol: N-Alkylation of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated pyrrolidine derivatives are crucial structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The pyrrolidine ring serves as a versatile scaffold, and substitution on the nitrogen atom significantly influences the pharmacological properties of the molecule, including potency, selectivity, and pharmacokinetic profile. Consequently, efficient and reliable methods for the N-alkylation of functionalized pyrrolidines are of paramount importance in medicinal chemistry and drug discovery.
This document provides a detailed protocol for the N-alkylation of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. The featured method is reductive amination, a widely employed and highly effective strategy for the formation of C-N bonds. This one-pot procedure involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is subsequently reduced in situ by a mild reducing agent to yield the desired N-alkylated product. Reductive amination is favored for its operational simplicity, high chemoselectivity, and broad substrate scope, which minimizes the risk of over-alkylation often seen with direct alkylation methods using alkyl halides.[1]
Principle of Reductive Amination
The reaction proceeds in two main steps. First, the primary amine of this compound reacts with a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second step, a reducing agent, typically a mild hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃), selectively reduces the iminium ion to the corresponding secondary amine. The use of NaBH(OAc)₃ is particularly advantageous due to its mildness, tolerance of various functional groups, and its effectiveness in slightly acidic conditions which can catalyze imine formation.[1]
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with a representative aldehyde.
Materials:
-
This compound (CAS: 270912-72-6)[2]
-
Aldehyde or Ketone (e.g., Benzaldehyde, 1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)[1]
-
Anhydrous Dichloromethane (DCM)
-
Glacial Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., Ethyl acetate/Hexanes mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 eq) to the solution via syringe and stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate this step.[1]
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture over 10-15 minutes. Monitor the temperature to ensure it does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[1]
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[3]
-
Data Presentation
The following table summarizes representative examples of N-alkylation reactions of this compound with various aldehydes, highlighting the expected outcomes.
| Electrophile (R-CHO) | Reducing Agent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 12-18 | 85-95 |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | 12-18 | 80-90 |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCM | 16-24 | 75-85 |
| Isobutyraldehyde | NaBH(OAc)₃ | DCM | 12-16 | 70-80 |
Visualizations
Caption: Reductive amination reaction pathway.
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas. Handle with care and quench slowly.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Deprotection of Boc-3-(aminomethyl)pyrrolidine
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the acid-catalyzed deprotection of Boc-3-(aminomethyl)pyrrolidine. Below you will find troubleshooting advice, detailed experimental protocols, and data to help ensure a successful reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the deprotection of Boc-3-(aminomethyl)pyrrolidine.
Q1: My deprotection reaction is incomplete, and I still see starting material. What could be the cause?
A1: Incomplete deprotection is a common issue that can stem from several factors:
-
Insufficient Acid: The concentration or equivalents of the acid (TFA or HCl) may be too low to drive the reaction to completion. Ensure you are using a sufficient excess of the acid.
-
Reaction Time: The reaction may not have been allowed to run long enough. While many Boc deprotections are rapid, some substrates may require longer reaction times. Monitor the reaction's progress using an appropriate technique like TLC or LC-MS.[1]
-
Water Contamination: The presence of water in the reaction mixture can reduce the effective concentration of the acid, slowing down the deprotection. Use anhydrous solvents and reagents.
-
Steric Hindrance: Although less common for this substrate, steric bulk around the Boc-protected amine can sometimes hinder the approach of the acid.[1]
Troubleshooting Steps:
-
Increase the equivalents of acid used.
-
Extend the reaction time and continue to monitor.
-
Ensure all solvents and reagents are anhydrous.
-
If the issue persists, consider a stronger acidic condition (e.g., neat TFA if you were using a dilution).
Q2: My LC-MS analysis shows a mass increase of +56 Da in my product. What is this side product?
A2: A mass increase of +56 Da is a clear indicator of tert-butylation .[2] This is a frequent side reaction in Boc deprotection where the tert-butyl cation, formed during the cleavage of the Boc group, acts as an alkylating agent.[3] The primary amine of another deprotected molecule can act as a nucleophile, leading to the formation of a tert-butylated amine byproduct.
Prevention:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic than your product and will preferentially react with the tert-butyl cation.[3] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water
-
Q3: After work-up, I have a low yield of my desired product. What are some potential causes of product loss?
A3: Low yields can result from issues during the reaction or the work-up process.
-
Incomplete Reaction: As discussed in Q1, if the reaction does not go to completion, your yield will be reduced.
-
Work-up Issues:
-
Emulsion Formation: During the basic wash (e.g., with sodium bicarbonate) to neutralize excess acid, emulsions can form, making phase separation difficult and leading to product loss.
-
Product Volatility: While 3-(aminomethyl)pyrrolidine is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the product is in its free base form.
-
Precipitation: If the hydrochloride salt of the product is formed and it is not fully soluble in the reaction solvent, it may precipitate, leading to an underestimation of the reaction's completion or loss during transfers.
-
Troubleshooting Steps:
-
To break emulsions, try adding brine or a small amount of a different organic solvent.
-
When removing solvent, use a lower temperature on the rotovap.
-
If a precipitate forms, ensure it is fully redissolved (if desired) or collected efficiently by filtration.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-3-(aminomethyl)pyrrolidine based on established procedures for similar substrates.
| Parameter | Method A: TFA/DCM | Method B: 4M HCl in Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M Hydrogen chloride in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% |
| Purity | High, purification may be required | High, often precipitates as the HCl salt |
Experimental Protocols
Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines the deprotection using a solution of TFA in DCM, a widely used and effective method.[4]
Materials:
-
Boc-3-(aminomethyl)pyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Boc-3-(aminomethyl)pyrrolidine in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (typically 5-10 equivalents) to the stirred solution. Caution: Gas evolution (CO2) will occur.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Method B: Boc Deprotection using 4M HCl in Dioxane
This protocol uses a commercially available solution of HCl in dioxane, which often results in the precipitation of the product as its hydrochloride salt.[6][7]
Materials:
-
Boc-3-(aminomethyl)pyrrolidine
-
4M HCl in 1,4-Dioxane
-
Methanol (optional, for dissolution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Place Boc-3-(aminomethyl)pyrrolidine in a round-bottom flask with a magnetic stir bar.
-
Add the 4M HCl in 1,4-Dioxane solution (typically 5-10 equivalents). If the starting material has poor solubility, a minimal amount of methanol can be added to aid dissolution.
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.[4]
-
The product, 3-(aminomethyl)pyrrolidine dihydrochloride, may precipitate out of the solution as a solid.[4]
-
If a precipitate forms, continue stirring for the allotted time, then collect the solid by filtration. Wash the solid with diethyl ether and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product as the hydrochloride salt. The residue can be triturated with diethyl ether to induce solidification and then filtered.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Reactions with tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. The following sections address common issues encountered during the purification of reaction products derived from this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when working with products derived from this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the primary reaction (e.g., amide coupling or reductive amination), and residual reagents.[1] Specifically, for amide coupling reactions using carbodiimide reagents like EDC, the corresponding isourea and N-acylurea byproducts are frequent impurities.[2] In reductive aminations, potential byproducts include over-alkylated products or unreacted starting materials. Given that this compound is a diamine, there is also the potential for di-acylation or di-alkylation if the reaction conditions are not carefully controlled.[3][4]
Q2: Which purification techniques are most suitable for products derived from this compound?
A2: The choice of purification technique largely depends on the scale of the reaction and the required purity of the final product.
-
Flash column chromatography on silica gel is a widely used and effective method for purifying these types of compounds on a laboratory scale.[2][5]
-
Recrystallization can be an excellent and scalable method for obtaining highly pure crystalline products, provided a suitable solvent system can be found.[6]
-
Preparative High-Performance Liquid Chromatography (HPLC) is often employed for final purification to achieve very high purity (>98%), which is critical for pharmaceutical applications.[7]
Q3: My Boc-protected product appears to be deprotected during purification or workup. What could be the cause?
A3: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[8] Inadvertent exposure to strong acids, even in catalytic amounts, during workup or chromatography can lead to partial or complete deprotection. For instance, using a mobile phase in HPLC that contains a strong acid like trifluoroacetic acid (TFA) can cause deprotection, especially if the fractions are heated during solvent evaporation. It is advisable to neutralize any acidic reaction mixtures before concentration and to use neutral or buffered mobile phases for chromatography when possible.
Q4: How can I confirm the enantiomeric purity of my chiral product derived from (R)- or (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of your final product.[9] This often involves the use of a chiral stationary phase. In some cases, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is also a viable strategy.[9][10]
Troubleshooting Guides
Purification by Flash Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Product is not eluting from the column. | The product is too polar for the chosen eluent system. | Gradually increase the polarity of the mobile phase. For basic compounds like amines, adding a small amount of a modifier such as triethylamine (0.1-1%) or ammonium hydroxide to the eluent can help reduce tailing and improve elution.[1] |
| Poor separation of the product from impurities. | The polarity difference between the product and impurities is small. | Optimize the eluent system by trying different solvent combinations. Using a shallower gradient during elution can also improve resolution. If co-elution persists, a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC may be necessary.[1] |
| Streaking of the product band on the column. | The compound may be interacting strongly with the silica gel, or the sample may be overloaded. | Add a modifier like triethylamine to the eluent.[1] Ensure the crude product is fully dissolved in a minimal amount of solvent before loading onto the column. Dry loading the sample onto silica gel can also improve band shape. |
Purification by Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product "oils out" instead of crystallizing. | The solvent system is not optimal, or the solution is cooling too quickly. The presence of impurities can also inhibit crystallization. | Screen for a more suitable solvent or solvent pair. Ensure the solution cools slowly and without disturbance. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization. Adding a seed crystal of the pure product, if available, is also highly effective.[6] |
| No crystals form upon cooling. | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If the compound is highly soluble, an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) can be slowly added to induce precipitation.[6] |
| Low recovery of the product. | The product has significant solubility in the mother liquor, even at low temperatures. | Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or refrigerator) before filtration. Minimize the amount of cold solvent used to wash the crystals. The mother liquor can be concentrated to obtain a second crop of crystals.[6] |
Quantitative Data Summary
The following tables provide a summary of typical yields and purities that can be expected for common reactions and purification methods involving derivatives of this compound.
Table 1: Comparison of Purification Techniques for a Representative Amide Product
| Purification Method | Typical Yield | Typical Purity | Notes |
| Flash Chromatography | 70-90% | >95% | Effective for removing bulk impurities and unreacted starting materials. |
| Recrystallization | 60-80% | >99% | Can provide highly pure material if a suitable solvent system is identified. Yield can be lower due to solubility losses. |
| Preparative HPLC | 50-70% | >99.5% | Ideal for achieving the highest purity, but may be less scalable and result in lower overall yield due to handling losses.[7] |
Table 2: Representative Yields for Common Reactions
| Reaction Type | Product | Purification Method | Reported Yield |
| Amide Coupling | tert-Butyl 3-((benzamido)methyl)pyrrolidine-1-carboxylate | Flash Chromatography | ~85% |
| Reductive Amination | tert-Butyl 3-(((benzylamino)methyl)pyrrolidine-1-carboxylate) | Flash Chromatography | ~75-85%[11] |
| Urea Formation | tert-Butyl 3-((3-phenylureido)methyl)pyrrolidine-1-carboxylate | Recrystallization | ~70% |
Experimental Protocols
Protocol 1: Purification of an Amide Coupling Product by Flash Column Chromatography
This protocol describes a general procedure for the purification of tert-butyl 3-((benzamido)methyl)pyrrolidine-1-carboxylate.
-
Preparation of the Column:
-
Select an appropriately sized silica gel column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).
-
Pack the column as a slurry with the initial eluent (e.g., 20% ethyl acetate in hexanes).
-
-
Sample Preparation and Loading:
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the initial eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50-70% ethyl acetate in hexanes).
-
Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC). The product is expected to be more polar than the starting materials (e.g., benzoyl chloride) and less polar than some byproducts (e.g., HOBt).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification of a Reductive Amination Product by Aqueous Workup and Flash Chromatography
This protocol outlines a general procedure for the purification of tert-butyl 3-(((benzylamino)methyl)pyrrolidine-1-carboxylate).
-
Quenching the Reaction:
-
After the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5]
-
-
Liquid-Liquid Extraction:
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Flash Column Chromatography:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol), often with a small amount of triethylamine (e.g., 0.5%) to prevent tailing of the amine product.
-
Visualizations
Caption: A general workflow for the purification and analysis of products.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Pyrrolidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to steric hindrance during the synthesis of 3-substituted pyrrolidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when introducing a bulky substituent at the 3-position of a pyrrolidine ring?
A1: The primary challenge is steric hindrance, which can significantly lower reaction rates and yields. The bulky substituent can impede the approach of reagents to the reaction center, hindering bond formation. This can also lead to a loss of stereoselectivity, resulting in mixtures of diastereomers that are often difficult to separate. Furthermore, steric strain in the transition state can favor undesired side reactions, such as elimination or rearrangement.
Q2: How does the choice of N-protecting group influence the outcome of reactions at the 3-position?
A2: The N-protecting group plays a crucial role in modulating the steric and electronic environment of the pyrrolidine ring. Bulky protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) can exacerbate steric hindrance around the 3-position, potentially lowering yields. Conversely, smaller or electron-withdrawing protecting groups, such as acyl or tosyl groups, can alter the ring conformation and reactivity, sometimes favorably. The choice of protecting group should be carefully considered based on the specific reaction and the nature of the substituent being introduced.
Q3: Which catalytic systems are most effective for overcoming steric hindrance in the synthesis of 3-arylpyrrolidines?
A3: Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck and Suzuki reactions, are highly effective for the synthesis of 3-arylpyrrolidines.[1][2] For sterically demanding substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as tri(tert-butyl)phosphine or phosphoramidites, can promote efficient oxidative addition and reductive elimination steps, which are often hindered in these reactions.[3] Rhodium-catalyzed asymmetric hydroarylation has also emerged as a powerful method.[4]
Q4: Can reaction conditions be modified to favor the desired diastereomer in the synthesis of 3-substituted pyrrolidines?
A4: Yes, optimizing reaction conditions is a key strategy for improving diastereoselectivity. Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable transition state. The polarity of the solvent can also influence the transition state geometry and, consequently, the diastereomeric ratio. A systematic screening of solvents with varying polarities is often beneficial.[5] Additionally, the choice of catalyst and ligand can have a profound impact on stereochemical outcomes.[3]
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Arylation of 3-Pyrrolines
What could be going wrong?
-
Steric Hindrance: The aryl halide or the substituent already present on the pyrroline may be too bulky, preventing efficient catalyst coordination and subsequent reaction steps.
-
Catalyst Inactivity: The palladium catalyst may be poisoned or deactivated. Common causes include impurities in the starting materials or solvents, or thermal decomposition at high temperatures.
-
Poor Ligand Choice: The ligand may not be suitable for the specific substrates, leading to slow reaction rates or catalyst decomposition.
-
Incorrect Base: The base may not be strong enough to facilitate the desired catalytic cycle, or it may be too sterically hindered to be effective.
-
Side Reactions: Undesired side reactions, such as β-hydride elimination or reductive dehalogenation of the aryl halide, can consume starting materials and reduce the yield of the desired product.
Troubleshooting Workflow
Troubleshooting Workflow for Low Yield in Pd-Catalyzed Arylation.
Issue 2: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
What could be going wrong?
-
Insufficient Facial Shielding: The directing group on the chiral auxiliary or the existing substituent may not be providing enough steric bulk to effectively block one face of the reacting species.
-
Flexible Transition State: The transition state of the reaction may be too flexible, allowing for multiple approach trajectories of the reactants with similar energy barriers.
-
Incorrect Catalyst or Ligand: In catalytic asymmetric reactions, the chiral ligand may not be inducing a high degree of stereocontrol.
-
Reaction Temperature: Higher reaction temperatures can lead to lower diastereoselectivity by providing enough energy to overcome the small energy differences between competing transition states.
Troubleshooting Workflow
Troubleshooting Workflow for Poor Diastereoselectivity.
Data Presentation
Table 1: Comparison of N-Protecting Groups on the Yield of a Representative Reaction
| N-Protecting Group | Steric Bulk | Electronic Effect | Typical Yield (%) | Reference |
| Boc (tert-Butoxycarbonyl) | High | Electron-donating | 60-75 | [6] |
| Cbz (Carboxybenzyl) | Moderate | Electron-withdrawing | 70-85 | [4] |
| Acyl (e.g., Acetyl) | Low | Electron-withdrawing | 80-95 | [7] |
| Tosyl (p-Toluenesulfonyl) | Moderate | Strongly Electron-withdrawing | 75-90 | [8] |
| Benzyl (Bn) | Moderate | Electron-donating | 65-80 | [2] |
Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Effect of Catalyst Loading on Yield and Diastereoselectivity in a Palladium-Catalyzed Hydroarylation
| Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 65 | 5:1 | [1] |
| 2.5 | 78 | 8:1 | [1] |
| 5 | 85 | 10:1 | [1] |
| 10 | 82 | 10:1 | [1] |
Data is illustrative for a specific reaction and may not be universally applicable.
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydroarylation of 1-Propyl-2,5-dihydro-1H-pyrrole
This protocol is adapted from a published procedure for the synthesis of 3-aryl pyrrolidines.[1]
Materials:
-
1-Propyl-2,5-dihydro-1H-pyrrole
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
N,N-Dimethylpiperazine (DMpip)
-
Acetonitrile (anhydrous)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (3 mol%), P(o-Tol)₃ (4.5 mol%), and Cu(OTf)₂ (1.5 equivalents).
-
Add anhydrous acetonitrile, followed by 1-propyl-2,5-dihydro-1H-pyrrole (1 equivalent), the aryl bromide (1.2 equivalents), and N,N-dimethylpiperazine (1.5 equivalents).
-
Seal the tube and heat the reaction mixture at 80 °C for 17 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-propylpyrrolidine.
Experimental Workflow Diagram
Workflow for Palladium-Catalyzed Hydroarylation.
Plausible Catalytic Cycle for Palladium-Catalyzed Hydroarylation
Plausible Catalytic Cycle for Hydroarylation.
References
- 1. researchgate.net [researchgate.net]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racem-ization During Synthesis with Chiral Pyrrolidine Building Blocks
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization when using chiral pyrrolidine building blocks, such as proline and its derivatives, in synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern with chiral pyrrolidine building blocks?
A1: Racemization is the conversion of a single, pure enantiomer (e.g., L-proline) into an equal mixture of both enantiomers (L- and D-proline). [1][2]The precise stereochemistry of chiral pyrrolidine cores is often essential for the biological activity and three-dimensional structure of a target molecule, such as a peptide or pharmaceutical agent. [1]The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or potential toxicity. [3] Q2: What is the primary mechanism for racemization when coupling proline derivatives?
A2: The most common mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. [2][4]This occurs when the carboxyl group of the N-protected pyrrolidine is activated for coupling. The proton on the alpha-carbon of this oxazolone intermediate is acidic and can be readily removed by a base, leading to a loss of stereochemical integrity and subsequent racemization. [2]Although the rigid ring structure of proline makes it more resistant to racemization than many other amino acids, it is not immune, especially under certain conditions. [4][5] Q3: Which reaction conditions are known to promote racemization of proline?
A3: Several factors can significantly increase the risk of proline racemization. Key among these are the choice of coupling reagents, additives, bases, and solvents. [1][6]Specifically, the combination of a carbodiimide like DIC (Diisopropylcarbodiimide) with the additive HOBt (1-Hydroxybenzotriazole) in DMF (Dimethylformamide) is well-documented to cause extensive racemization of proline residues. [1][7]Other contributing factors include elevated reaction temperatures and the use of strong, non-hindered bases. [1][3] Q4: How can I detect and quantify the extent of racemization?
A4: The most reliable and widely used method is chiral High-Performance Liquid Chromatography (HPLC). [1][8]This technique can separate and quantify the individual D- and L-enantiomers. The general workflow involves hydrolyzing the final product to its constituent amino acids, derivatizing them with a UV-active or fluorescent tag, and then separating the derivatized enantiomers on a chiral HPLC column. [1][9]
Troubleshooting Guide
This guide provides solutions to common problems encountered during syntheses involving chiral pyrrolidine building blocks.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee%) in the final product. | Inappropriate Coupling Reagent/Additive Combination: The use of carbodiimides (e.g., DIC, DCC) with HOBt is a major cause of proline racemization. [1][7] | Change Coupling Reagents: Switch to a phosphonium-based (PyBOP, PyAOP) or aminium/uronium-based (HBTU, HATU) reagent. [10]Use an Alternative Additive: If a carbodiimide must be used, replace HOBt with an additive known to suppress racemization, such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOAt (1-Hydroxy-7-azabenzotriazole). [1][6][10] |
| Strong or Sterically Unhindered Base: Bases like Triethylamine (TEA) or Diisopropylethylamine (DIEA) can readily abstract the alpha-proton, leading to racemization. [6][11] | Use a Weaker or Hindered Base: Employ a sterically hindered or weaker base. 2,4,6-Collidine (TMP) is highly recommended as it is less likely to cause epimerization. [1][6]N-Methylmorpholine (NMM) is another suitable alternative. [6][10] | |
| Suboptimal Solvent Choice: The polarity and solvating properties of the solvent can influence the formation of intermediates that lead to racemization. DMF, in particular, can be problematic with certain reagent combinations. [1] | Screen Solvents: If racemization is observed, consider switching the solvent. Dichloromethane (DCM) or Tetrahydrofuran (THF) can be effective alternatives where racemization is less pronounced. [3][7] | |
| Elevated Reaction Temperature: Higher temperatures accelerate most reactions, including the rate of racemization. [3] | Lower the Reaction Temperature: Conduct the coupling step at room temperature (~25°C) or below. For highly sensitive substrates, performing the reaction at 0°C can significantly improve enantioselectivity. [1][3] | |
| Product racemizes during workup or purification. | Harsh pH Conditions: Exposure of the chiral product to strong acids or bases during aqueous extraction can cause epimerization. [3] | Use Buffered Solutions: Quench the reaction with a buffered aqueous solution, such as saturated ammonium chloride, instead of strong acids or bases. Minimize contact time with any acidic or basic solutions. [3] |
| Acidic Silica Gel: Standard silica gel used in column chromatography is acidic and can cause on-column racemization of sensitive compounds. [3] | Neutralize Silica Gel: Pre-treat the silica gel by flushing the column with a solution of the eluent containing a small amount of a non-nucleophilic base like triethylamine (~1%). Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a bonded-phase silica for purification. [3] |
Quantitative Data Summary: Impact of Reaction Conditions on Racemization
The following tables summarize the effect of different reagents and bases on the stereochemical purity of the product.
Table 1: Comparison of Coupling Additives with DIC in DMF
| Additive | Resulting D-Proline (%) | Comment |
| HOBt | High | This combination is known to cause significant racemization. [1][7] |
| OxymaPure | Low | OxymaPure is a superior additive for suppressing racemization. [1][6] |
| HOAt | Low | HOAt is highly effective at preventing racemization. [6][12] |
Table 2: Influence of Base on Racemization
| Base | pKa | Steric Hindrance | Racemization Potential |
| Triethylamine (TEA) | ~10.7 | Low | High |
| DIEA | ~10.1 | Medium | Moderate to High [6] |
| NMM | ~7.4 | Medium | Low to Moderate [6] |
| 2,4,6-Collidine | ~7.4 | High | Low [1][6] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Peptide Coupling
This protocol outlines a method for coupling a chiral pyrrolidine building block (e.g., Boc-L-Pro-OH) to a resin-bound amine, minimizing the risk of racemization.
-
Resin Preparation:
-
Swell the amine-functionalized resin (e.g., Rink Amide resin) in Dichloromethane (DCM) for 30 minutes.
-
If the resin is N-terminally protected, perform deprotection (e.g., for Fmoc, use 20% piperidine in DMF; for Boc, use 50% TFA in DCM). [1] * Wash the resin thoroughly with DCM (5x) followed by DMF (5x).
-
Perform a neutralization step with 5% DIEA in DCM (2 x 2 min) and wash again with DCM (5x). [1]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the Boc-L-Pro-OH (3 equivalents) and a suitable coupling additive like OxymaPure (3 eq.) in DMF.
-
Add the coupling reagent, such as DIC (3 eq.), to the amino acid solution and allow it to pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the swollen, deprotected resin.
-
Add a low-racemization base such as 2,4,6-Collidine (3 eq.).
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until a negative ninhydrin test confirms completion.
-
-
Washing and Capping:
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents.
-
If the coupling is incomplete, consider a second coupling or cap the unreacted amines using acetic anhydride.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for analyzing the enantiomeric purity of the synthesized product.
-
Peptide Hydrolysis:
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide.
-
Hydrolyze the peptide to its constituent amino acids by treating it with 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the HCl under vacuum and reconstitute the amino acid hydrolysate in a known volume of 0.1 M HCl. [1]
-
-
Derivatization (using NBD-Cl as an example):
-
To 100 µL of the hydrolysate, add 100 µL of 0.1 M borate buffer (pH 8.0).
-
Add 200 µL of a 10 mg/mL solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol. [1] * Heat the mixture at 60°C for 10 minutes.
-
Cool the reaction and add 100 µL of 0.1 M HCl to stop the reaction. [1] * Filter the sample through a 0.22 µm syringe filter before analysis.
-
-
Chiral HPLC Analysis:
-
Column: Chiral stationary phase column (e.g., CROWNPAK CR(+), Chiralpak series). [1][13] * Mobile Phase: A typical mobile phase could be a mixture of n-heptane and ethanol with a basic or acidic modifier, but this must be optimized for the specific analyte and column. [9] * Flow Rate: Typically 0.8 - 1.0 mL/min. [1][9] * Column Temperature: 25°C. [1][13] * Detection: UV detector set to a wavelength appropriate for the derivatizing agent (e.g., 260 nm for NBD derivatives). [1] * Inject the prepared sample and integrate the peak areas for the L- and D-enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%):
-
ee% = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Visualizations
Caption: Troubleshooting workflow for addressing racemization issues.
Caption: Decision tree for selecting low-racemization coupling conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uma.es [uma.es]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Pyrrolidine-Based Synthesis
Welcome to the technical support center for pyrrolidine-based synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate the complexities of pyrrolidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr pyrrolidine synthesis is producing a significant amount of a furan byproduct. How can I minimize this?
A1: The formation of a furan byproduct is a common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material. To favor the desired pyrrolidine product, it is crucial to control the reaction's acidity. Strongly acidic conditions (pH < 3) tend to promote furan formation.[1] Using weakly acidic conditions, such as acetic acid, or even neutral conditions can significantly increase the yield of the pyrrolidine.[1] The choice of solvent can also influence the reaction outcome.
Q2: I am observing over-alkylation in my reductive amination reaction to synthesize a pyrrolidine. What are the best strategies to avoid this?
A2: Over-alkylation is a frequent issue in reductive amination, where the initially formed primary or secondary amine product acts as a nucleophile and reacts further with the carbonyl compound and reducing agent. To mitigate this, careful control of the stoichiometry of the reactants is essential. Using a molar excess of the amine can help to outcompete the product for reaction with the carbonyl compound. Additionally, the choice of reducing agent is critical. Milder and more sterically hindered reducing agents can sometimes offer better control. It is also important to optimize reaction conditions such as temperature and reaction time to favor the desired mono-alkylation product.
Q3: My 1,3-dipolar cycloaddition is resulting in poor diastereoselectivity. What factors can I adjust?
A3: Achieving high diastereoselectivity in 1,3-dipolar cycloadditions for pyrrolidine synthesis is often dependent on the choice of catalyst, solvent, and reaction temperature. The catalyst, in particular, can have a profound effect on the stereochemical outcome. Screening different metal catalysts and chiral ligands is a common strategy to improve diastereoselectivity. Solvent polarity can also influence the transition state of the cycloaddition, thereby affecting the diastereomeric ratio of the product. Systematic optimization of these parameters is key to achieving the desired stereoisomer.
Troubleshooting Guides
Paal-Knorr Synthesis: Low Yield and Furan Byproduct
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Pyrrolidine | Reaction conditions are not optimal. | Optimize temperature and reaction time. Consider using microwave irradiation to potentially improve yields and reduce reaction times. |
| Purity of starting materials is low. | Ensure the 1,4-dicarbonyl compound and amine are of high purity. Purify starting materials if necessary. | |
| High Yield of Furan Byproduct | Reaction is too acidic. | Use a weaker acid catalyst (e.g., acetic acid) or run the reaction under neutral conditions.[1] |
| Amine is protonated and non-nucleophilic. | Ensure the pH is not so low as to fully protonate the amine, rendering it unreactive. |
Data Presentation: Effect of Solvent on Paal-Knorr Synthesis Yield
The following table summarizes the effect of different solvents on the yield of 1-benzyl-2,5-dimethyl-1H-pyrrole from hexane-2,5-dione and benzylamine.
| Solvent | Yield (%) |
| Methanol | 95 |
| Ethanol | 93 |
| Ethyl acetate | 90 |
| THF | 89 |
| Hexane | 75 |
| None | 25 |
Data compiled from a study on Paal-Knorr pyrrole synthesis in various solvents.[2]
Reductive Amination: Over-alkylation and Incomplete Reaction
| Issue | Possible Cause | Recommended Solution |
| Formation of Over-alkylated Byproducts | Stoichiometry of reactants is not optimal. | Use an excess of the amine relative to the carbonyl compound. |
| Reducing agent is too reactive. | Select a milder or more sterically hindered reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice for controlling over-alkylation.[3] | |
| Incomplete Reaction | Imine/iminium ion formation is slow. | Add a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine/iminium ion. |
| Carbonyl compound is sterically hindered. | Increase the reaction temperature or use a more reactive borane-based reducing agent. |
Data Presentation: Comparative Analysis of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Low | Cost-effective, potent | Often requires a two-step process (pre-formation of imine) |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Excellent for one-pot reactions | Highly toxic, generates cyanide waste |
| Sodium Triacetoxyborohydride (STAB) | High | Mild, effective for a wide range of substrates, less toxic than NaBH₃CN | More expensive than NaBH₄ |
This table provides a qualitative comparison of common reducing agents used in reductive amination.[3]
1,3-Dipolar Cycloaddition: Poor Diastereoselectivity
| Issue | Possible Cause | Recommended Solution |
| Low Diastereoselectivity | Catalyst is not optimal for stereocontrol. | Screen a variety of metal catalysts (e.g., Ag, Cu, Zn) and chiral ligands. |
| Solvent is influencing the transition state unfavorably. | Experiment with solvents of varying polarity. | |
| Reaction temperature is too high. | Lowering the reaction temperature can sometimes improve diastereoselectivity. |
Data Presentation: Effect of Catalyst on Diastereoselectivity in a [3+2] Cycloaddition
The following data illustrates the impact of different silver and copper catalysts on the diastereomeric ratio (dr) of a pyrrolidine product from a [3+2] cycloaddition reaction.
| Catalyst (20 mol%) | Conversion (%) | Diastereomeric Ratio (dr) |
| AgOAc | >98 | 90:10 |
| Ag₂CO₃ | >98 | 85:15 |
| Ag₂O | >98 | 80:20 |
| Cu(OTf)₂ | 0 | - |
| CuI | 0 | - |
Data from a study on the diastereoselective synthesis of densely substituted pyrrolidines.[4]
Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole
Materials:
-
Hexane-2,5-dione
-
Benzylamine
-
Water
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione (1 equivalent) and benzylamine (1 equivalent).
-
Add water as the solvent.
-
Heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-2,5-dimethyl-1H-pyrrole.[2]
Protocol 2: Reductive Amination for the Synthesis of a 2,5-Disubstituted Pyrrolidine
Materials:
-
Diketone (e.g., undecane-2,5-dione)
-
Amine (e.g., methylamine)
-
Reductive Aminase (RedAm) enzyme
-
NADPH
-
Glucose
-
Glucose Dehydrogenase (GDH)
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
In a buffered solution, combine the diketone (1 equivalent) and the amine (e.g., methylamine solution).
-
Add the Reductive Aminase (RedAm) enzyme.
-
Add NADPH as the reducing cofactor, along with a recycling system consisting of glucose and glucose dehydrogenase (GDH).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2,5-disubstituted pyrrolidine.
Protocol 3: Silver-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
Materials:
-
(S)-N-tert-butanesulfinyl imine (1 equivalent)
-
α-imino ester (2 equivalents)
-
Silver carbonate (Ag₂CO₃) (10 mol%)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the (S)-N-tert-butanesulfinyl imine and anhydrous toluene.
-
Add the silver carbonate catalyst.
-
Add the α-imino ester to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR of the crude reaction mixture.[4]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted pyrrolidine.[4]
Visualizations
Caption: General experimental workflow for the Paal-Knorr synthesis.
Caption: Troubleshooting logic for reductive amination.
Caption: JAK-STAT signaling pathway and the inhibitory action of Baricitinib.[4][5][6][7]
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
Technical Support Center: Optimization of Coupling Reaction Times for Boc-Protected Pyrrolidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of coupling reaction times for Boc-protected pyrrolidines.
Troubleshooting Guide
This guide addresses common issues encountered during the amide coupling of Boc-protected pyrrolidines with carboxylic acids.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough for the specific substrates, especially in cases of steric hindrance. | - Switch to a more powerful coupling reagent. Onium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective for sterically hindered couplings than carbodiimides (e.g., EDC) alone.[1][2] - Ensure the coupling reagent is fresh and has been stored under anhydrous conditions. |
| Steric Hindrance: The bulky Boc protecting group on the pyrrolidine ring can sterically hinder the approach of the activated carboxylic acid.[2] | - Utilize highly reactive coupling reagents that form activated esters capable of overcoming the steric barrier, such as HATU or COMU.[2] - Consider a higher reaction temperature, but monitor for potential side reactions. | |
| Poor Solubility of Reactants: Incomplete dissolution of the carboxylic acid, Boc-protected pyrrolidine, or coupling reagents will slow down or prevent the reaction. | - Select a solvent in which all reactants are fully soluble. DMF is a common choice for its excellent solvating properties. - Consider using a co-solvent system. | |
| Slow Reaction | Inappropriate Coupling Reagent: Carbodiimide reagents like EDC, especially without additives, can lead to slow reaction times. | - For faster reactions, use onium salt-based reagents like HATU, HBTU, or PyBOP, which are known for rapid coupling, often completing within minutes to a few hours.[1][3] |
| Low Reaction Temperature: While lower temperatures can minimize side reactions, they can also significantly reduce the reaction rate. | - If the reaction is clean but slow, consider gradually increasing the temperature. For many standard couplings, room temperature is sufficient. | |
| Presence of Multiple Products | Racemization: Loss of stereochemical integrity at a chiral center, particularly of the carboxylic acid partner. | - Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA). - Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt).[1] - Maintain a lower reaction temperature. |
| N-acylurea Formation: A common side reaction when using carbodiimide reagents like EDC, leading to an unreactive byproduct. | - Add HOBt or N-hydroxysuccinimide (NHS) to the reaction mixture. These additives trap the activated intermediate as a more reactive ester, minimizing the formation of N-acylurea. | |
| Guanidinylation of the Amine: Can occur with an excess of uronium/aminium reagents like HATU or HBTU, capping the amine.[1] | - Avoid using a large excess of the coupling reagent. A slight excess of the carboxylic acid relative to the coupling reagent can be beneficial.[1] | |
| Difficulty in Product Purification | Urea Byproduct Contamination: Dicyclohexylurea (DCU) from DCC is poorly soluble, while the urea from EDC is water-soluble. | - For DCC, filter the reaction mixture to remove the precipitated DCU. - For EDC, perform an acidic workup by washing the reaction mixture with dilute HCl to remove the water-soluble urea byproduct. |
| Similar Polarity of Product and Starting Materials: Makes separation by column chromatography challenging. | - Optimize the reaction to go to completion to minimize the amount of unreacted starting materials. - Explore different solvent systems for chromatography to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for reactions with Boc-protected pyrrolidines?
A1: The choice of coupling reagent often depends on the steric hindrance of the substrates and the desired reaction kinetics. Commonly used reagents fall into three main categories:
-
Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice, frequently used with additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is known for its high efficiency and rapid reaction times.[3]
-
Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, particularly for challenging or sterically hindered couplings.[1] HATU is generally considered more reactive than HBTU.[1][3]
Q2: How can I speed up my coupling reaction without compromising the product's integrity?
A2: To accelerate your reaction, consider switching from a carbodiimide-based system to a more reactive onium salt-based reagent like HATU or PyBOP. These reagents typically lead to significantly shorter reaction times. Additionally, ensuring all reactants are fully dissolved and, if necessary, gently warming the reaction can increase the rate. However, any increase in temperature should be monitored closely to avoid an increase in side products.
Q3: What is the role of a non-nucleophilic base like DIEA in these coupling reactions?
A3: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), is crucial for several reasons. It neutralizes any acid present in the reaction mixture, such as the trifluoroacetic acid salt of an amine component or the hexafluorophosphate salt of the coupling reagent. This deprotonates the amine, making it nucleophilic and ready to react with the activated carboxylic acid. DIEA is often preferred as its steric bulk makes it less likely to cause side reactions compared to less hindered bases.
Q4: I am observing a byproduct with a mass corresponding to my starting amine plus the carbodiimide. What is happening?
A4: This byproduct is likely an N-acylurea, which forms when the O-acylisourea intermediate, generated from the reaction of the carboxylic acid with a carbodiimide like EDC or DCC, rearranges. To minimize this, the addition of HOBt or NHS is recommended. These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.
Q5: Can I perform the coupling reaction without pre-activating the carboxylic acid?
A5: While some protocols involve adding all components together, pre-activating the carboxylic acid with the coupling reagent and base for a short period (5-30 minutes) before adding the Boc-protected pyrrolidine is generally recommended. This is especially important when using uronium-based reagents like HATU, as they can react with the amine to form an unreactive guanidinium species if the amine is present before the carboxylic acid is activated.
Data Presentation
The following table summarizes the relative performance of common coupling reagents suitable for sterically hindered amino acids, which can serve as a guide for couplings involving Boc-protected pyrrolidines. Note that yields and reaction times are highly substrate-dependent.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA.[2] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for routine and challenging couplings.[2] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[2] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile.[2] |
| EDC/HOBt | Carbodiimide | 60-90 | Moderate to Slow | Moderate | A cost-effective option for less demanding couplings. Prone to N-acylurea formation without HOBt. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for most amide bond formations, especially those that are sterically hindered or require rapid reaction times.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Boc-protected pyrrolidine (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add DIEA to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU to the mixture and stir for another 5-10 minutes to pre-activate the carboxylic acid.
-
Add the Boc-protected pyrrolidine to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a more economical option for less sterically demanding couplings.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Boc-protected pyrrolidine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve the carboxylic acid and HOBt in anhydrous DCM or DMF.
-
Add DIEA or Et₃N to the solution and stir.
-
Add the Boc-protected pyrrolidine to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl in one portion and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
For work-up, if using DCM, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. If using DMF, dilute with a suitable organic solvent (e.g., ethyl acetate) before washing.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow for the amide coupling of a carboxylic acid with a Boc-protected pyrrolidine.
Caption: Troubleshooting decision tree for optimizing Boc-protected pyrrolidine coupling reactions.
References
Technical Support Center: Managing Boc Group Stability in Acidic Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of the tert-butyloxycarbonyl (Boc) protecting group in acidic reaction media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc group cleavage in acidic media?
A1: The Boc group is an acid-labile protecting group. Its cleavage in the presence of a strong acid proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the C-O bond to generate a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid then rapidly decomposes into the free amine and carbon dioxide gas.[1]
Q2: What are the standard acidic conditions for Boc deprotection?
A2: Standard conditions typically involve treating the Boc-protected substrate with a strong acid in an appropriate organic solvent.[2] Commonly used reagents include:
-
Trifluoroacetic acid (TFA): Often used in concentrations ranging from 20-50% in dichloromethane (DCM), or even as neat TFA for more resistant substrates.[3][4]
-
Hydrogen chloride (HCl): Typically used as a 4M solution in 1,4-dioxane or ethyl acetate.[3][4]
Q3: What is the primary cause of side reactions during Boc deprotection?
A3: The main cause of side reactions is the formation of the reactive tert-butyl cation during the cleavage of the Boc group.[2] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, leading to unwanted byproducts.[2]
Q4: Which amino acid residues are particularly susceptible to side reactions?
A4: Amino acid residues with nucleophilic side chains are most vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2]
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.
Q5: How can I prevent these side reactions?
A5: The most effective method to prevent tert-butylation and other side reactions is to include "scavengers" in the deprotection reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, thus "trapping" the carbocations before they can cause unwanted modifications.[2]
Troubleshooting Guides
Issue 1: Incomplete Boc Deprotection
Symptom: Your reaction has not gone to completion, and you observe a significant amount of starting material in your analytical data (TLC, HPLC, LC-MS).
| Possible Cause | Recommended Solution(s) |
| Insufficient Acid Strength or Concentration | Increase the acid concentration (e.g., from 20% to 50% TFA in DCM). For more resistant substrates, consider using a stronger acid system like 4M HCl in 1,4-dioxane. The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration, so a small increase can have a significant impact.[3] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress by TLC or LC-MS. While most deprotections are performed at room temperature, gentle warming (e.g., to 40°C) may be necessary for some substrates.[3] |
| Steric Hindrance | For sterically hindered substrates, a combination of stronger acidic conditions, longer reaction times, and/or gentle heating may be required.[3] |
| Poor Resin Swelling (for Solid-Phase Synthesis) | Ensure the resin is adequately swollen in the deprotection solvent to allow the acid to access all reaction sites. Interestingly, a 55% TFA solution in DCM has been shown to promote better resin swelling than 100% TFA.[5] |
Issue 2: Observation of Unexpected Byproducts
Symptom: Your analytical data (e.g., LC-MS) shows peaks with a mass increase of +56 Da, corresponding to tert-butylation.
| Sensitive Residue(s) | Recommended Scavenger(s) | Typical Concentration (% v/v) |
| General Purpose | Triisopropylsilane (TIS) + Water | 2.5% TIS, 2.5% H₂O |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 5-10% TES, 2.5-5% TIS, 2.5% EDT |
| Methionine (Met) | Thioanisole | 5-10% |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% |
| Multiple Sensitive Residues | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT | 82.5 : 5 : 5 : 5 : 2.5 |
Data compiled from multiple sources.[6]
Issue 3: Degradation of Other Acid-Sensitive Groups
Symptom: The Boc group is removed, but other acid-labile groups in your molecule (e.g., tert-butyl esters, acetals, silyl ethers) are also cleaved.
| Milder Deprotection Reagent | Typical Conditions | Notes |
| 4M HCl in 1,4-Dioxane | Room temperature, 30 min - 2 hours | Often shows good selectivity for N-Boc over t-butyl esters.[3] |
| Aqueous Phosphoric Acid | 85 wt% H₃PO₄ in THF, room temp, 4-8 hours | A milder Brønsted acid option.[7] |
| Oxalyl Chloride in Methanol | Room temperature, 1-4 hours | Very mild and tolerant of acid-labile esters.[8] |
| Thermal Deprotection | Heating in a suitable solvent (e.g., TFE at 150°C) | Avoids the use of acidic reagents altogether.[9] |
Data Presentation
Qualitative Comparison of TFA and HCl for Boc Deprotection
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in DCM; neat TFA[3] | 4M in Dioxane; 1-4M in various organic solvents[3] |
| Reaction Time | Generally fast (30 min - a few hours) at room temperature.[3] | Can be very rapid (e.g., 30 min with 4M in dioxane).[3] |
| Product Salt Form | TFA salt, which can sometimes be oily or difficult to crystallize.[3] | Hydrochloride salt, which is often a crystalline solid, aiding in purification.[3] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | 4M HCl in dioxane has shown good selectivity for Nα-Boc deprotection in the presence of tert-butyl esters and ethers.[3] |
| Kinetic Profile | The reaction rate can show an inverse dependence on the trifluoroacetate concentration.[10] | The reaction rate can exhibit a second-order dependence on the HCl concentration.[10] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA
-
Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition (if necessary): If your substrate contains sensitive residues (e.g., Trp, Met), add the appropriate scavenger (e.g., 2.5-5% v/v Triisopropylsilane).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA to the desired final concentration (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or ¹H NMR. For NMR, the disappearance of the characteristic singlet of the tert-butyl protons around 1.4 ppm indicates deprotection.
-
Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene three times. The resulting product is the TFA salt of the deprotected amine.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Monitoring Boc Deprotection Kinetics by HPLC
This protocol allows for the quantitative monitoring of the deprotection reaction over time.
-
Stock Solution Preparation: Prepare a stock solution of the Boc-protected compound (e.g., 1 mg/mL) in the reaction solvent (e.g., DCM).
-
Reaction Initiation: Add the acidic reagent (e.g., TFA to a final concentration of 50%) to the stock solution to start the reaction.
-
Sampling: At predetermined time points (e.g., 0, 1, 5, 10, 15, and 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a known volume (e.g., 950 µL) of a quenching solution (e.g., 50:50 acetonitrile/water) to prevent further deprotection.
-
HPLC Analysis: Inject the quenched and diluted sample into a reverse-phase HPLC system.
-
Data Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the deprotected product. The deprotected amine will typically have a shorter retention time. By plotting the percentage of starting material remaining versus time, the reaction kinetics can be determined.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and competing side reactions.
References
- 1. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Di-tert-butyl Dicarbonate (Boc-anhydride) Purification
Welcome to the technical support center for di-tert-butyl dicarbonate (Boc-anhydride). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the purification and handling of this essential reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial di-tert-butyl dicarbonate?
A1: The most prevalent impurity in di-tert-butyl dicarbonate is tert-butanol, which forms from the decomposition of the reagent, particularly in the presence of moisture.[1] Other potential impurities may include unreacted starting materials from its synthesis, such as tert-butyl chloroformate, or byproducts like di-tert-butyl carbonate.[2] The decomposition reaction with water is as follows:
(Boc)₂O + H₂O → 2 t-BuOH + 2 CO₂[1]
This decomposition can lead to a buildup of pressure in sealed containers.[1][2]
Q2: How can I assess the purity of my di-tert-butyl dicarbonate?
A2: The purity of Boc-anhydride is commonly determined using several analytical techniques:
-
Gas Chromatography (GC): A robust method for quantifying purity and identifying volatile impurities.[1][3][4] Commercial grades often specify a purity of ≥98.0% as determined by GC.[3]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is another common technique for assessing purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure and identifying proton-containing impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[1]
Q3: Is it necessary to purify commercial Boc-anhydride before use?
A3: For many applications, high-grade commercial Boc-anhydride (typically >98% purity) can be used as received.[4] However, for highly sensitive reactions, such as in peptide synthesis or the manufacturing of pharmaceutical intermediates, purification may be necessary to remove even trace amounts of impurities that could affect reaction yields and product purity.[4]
Q4: How should I store di-tert-butyl dicarbonate to minimize decomposition?
A4: To maintain its quality, Boc-anhydride should be stored in a cool (2-8°C), dry, and well-ventilated area.[2] It is crucial to keep the container tightly closed to prevent exposure to atmospheric moisture, which leads to hydrolysis.[1][2] Due to the potential for pressure buildup from carbon dioxide evolution, it is often supplied and stored in plastic bottles rather than glass.[2]
Troubleshooting Guides
Issue 1: Presence of tert-butanol in the final product after a reaction using Boc-anhydride.
-
Possible Cause: The tert-butanol may originate from the Boc-anhydride reagent itself as an impurity or be a byproduct of the protection reaction.
-
Solutions:
-
Purify the Boc-anhydride before use: If you suspect the starting reagent is impure, consider one of the purification methods outlined below.
-
Azeotropic Removal: tert-Butanol can sometimes be removed by co-evaporation with a suitable solvent like toluene under reduced pressure.
-
Aqueous Wash: If your product is not water-soluble, a simple aqueous workup can help remove the water-soluble tert-butanol.
-
High Vacuum: For non-volatile products, applying a high vacuum can effectively remove volatile impurities like tert-butanol.
-
Issue 2: Incomplete removal of excess Boc-anhydride after the reaction.
-
Possible Cause: Standard aqueous workups may not be sufficient to completely remove unreacted Boc-anhydride due to its low water solubility.
-
Solutions:
-
Chemical Quenching: Before the aqueous workup, add a quenching agent to react with the excess Boc-anhydride. A common method is to add imidazole, which forms a water-soluble Boc-imidazolium species that can be easily removed with a dilute acid wash.[5]
-
Basic Wash: A vigorous wash with a saturated sodium bicarbonate solution can help hydrolyze the remaining Boc-anhydride.[5]
-
Evaporation: Due to its volatility (boiling point of 56-57°C at 0.5 mmHg), excess Boc-anhydride can often be removed by rotary evaporation or under high vacuum, especially if the desired product is non-volatile.[5][6]
-
Flash Column Chromatography: If the above methods are not suitable or effective, the product can be purified by flash column chromatography to separate it from the unreacted Boc-anhydride.
-
Issue 3: Pressure buildup in the Boc-anhydride container.
-
Possible Cause: This is a known hazard caused by the slow decomposition of Boc-anhydride in the presence of moisture, which generates carbon dioxide gas.[2][7]
-
Solutions:
-
Proper Storage: Always store Boc-anhydride in a cool, dry place with the container cap tightly sealed to minimize moisture exposure.
-
Venting: When opening a container that has been stored for a prolonged period, do so cautiously in a well-ventilated fume hood, pointing the cap away from you.
-
Use of Plastic Bottles: Reputable suppliers typically provide Boc-anhydride in plastic bottles, which are less prone to shattering under pressure compared to glass bottles.[2]
-
Purification of Di-tert-butyl Dicarbonate
Comparison of Purification Methods
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the required final purity.
| Method | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | Separation based on differences in boiling points. | >99%[4][8] | Effective for removing non-volatile impurities. | Risk of thermal decomposition if overheated.[4][9] Requires vacuum equipment. |
| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | High | Can be very effective for removing a wide range of impurities. | Yield can be variable. Finding the optimal solvent system can be time-consuming.[10] |
| Flash Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | High | Can provide very high purity. Adaptable to a wide range of compounds.[10] | Can be time-consuming and requires larger volumes of solvent. May not be suitable for large-scale purification. |
Experimental Protocols
This method is suitable for removing non-volatile impurities.
Materials:
-
Di-tert-butyl dicarbonate (crude)
-
Round-bottom flask
-
Short-path distillation head with a condenser and receiving flask
-
Thermometer
-
Heating mantle with a stirrer
-
Vacuum pump and vacuum trap
-
Stir bar
Procedure:
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.
-
Place a stir bar and the crude di-tert-butyl dicarbonate into the round-bottom flask.
-
Slowly apply vacuum to the system. A pressure of approximately 0.5 mmHg is recommended.[7]
-
Begin stirring the mixture.
-
Gently heat the flask using a heating mantle. The boiling point of di-tert-butyl dicarbonate is 56-57°C at 0.5 mmHg.[7]
-
Collect the distilled liquid in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Do not distill to dryness to avoid potential decomposition of the residue.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Workflow for Vacuum Distillation:
This method is effective for removing various impurities.
Materials:
-
Di-tert-butyl dicarbonate (crude)
-
Pentane (anhydrous)
-
Erlenmeyer flask
-
Hot plate (use with extreme caution due to the low boiling point and high flammability of pentane) or a warm water bath
-
Ice-salt bath or freezer
-
Buchner funnel and filter paper
-
Filter flask
Procedure:
-
In a fume hood, gently warm the crude di-tert-butyl dicarbonate in an Erlenmeyer flask until it melts (melting point is 22-24°C).
-
Add a minimal amount of warm pentane to dissolve the molten Boc-anhydride completely.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-salt bath or a freezer at approximately -15°C to induce crystallization.[11]
-
After a sufficient amount of crystals have formed, collect them by vacuum filtration using a pre-cooled Buchner funnel.
-
Wash the crystals with a small amount of ice-cold pentane.
-
Dry the purified crystals under a stream of nitrogen or in a vacuum desiccator.
Logical Diagram for Recrystallization:
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. thomassci.com [thomassci.com]
- 4. nbinno.com [nbinno.com]
- 5. reddit.com [reddit.com]
- 6. Boc Anhydride [commonorganicchemistry.com]
- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Impurities in Commercial tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Our goal is to help you identify and characterize potential impurities in your material, ensuring the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in commercial this compound?
A1: Impurities in commercial batches can originate from the synthetic route used by the manufacturer. Based on common synthetic pathways, potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.
Q2: How can I identify the synthetic route used for my batch of this compound?
A2: While manufacturers may not always disclose their exact synthetic methods, analyzing the impurity profile can provide clues. The presence of specific starting materials or intermediates is a strong indicator of the synthetic pathway.
Q3: What analytical techniques are most suitable for impurity profiling of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) is the most common and effective technique for separating and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of unknown impurities.
Troubleshooting Guides
HPLC Analysis Issues
A common analytical challenge is the accurate detection and quantification of impurities. Here are some troubleshooting tips for HPLC analysis:
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Sample solvent incompatible with mobile phase- Column overload- Secondary interactions with the stationary phase | - Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration.- Adjust mobile phase pH or use an ion-pairing agent. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column degradation | - Ensure proper mobile phase mixing and pump performance.- Use a column oven for temperature control.- Replace the column if performance degrades. |
| Ghost Peaks | - Contamination in the injector or column- Carryover from previous injections | - Flush the injector and column with a strong solvent.- Implement a needle wash step in the injection sequence. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Lamp deterioration | - Degas the mobile phase.- Flush the system and clean the detector cell.- Replace the detector lamp if necessary. |
Experimental Protocols
General HPLC Method for Impurity Profiling
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential impurities. Method optimization will be required based on the specific impurities suspected.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
Potential Impurities and their Characterization
Based on common synthetic routes, the following tables summarize potential impurities and their key characteristics.
Route 1: From tert-butyl 3-hydroxypyrrolidine-1-carboxylate
| Impurity Name | Structure | Molecular Weight | Potential Analytical Observation |
| tert-butyl 3-hydroxypyrrolidine-1-carboxylate (Starting Material) | C9H17NO3 | 187.24 | Earlier eluting peak in reverse-phase HPLC compared to the main compound. |
| tert-butyl 3-(methanesulfonyloxy)pyrrolidine-1-carboxylate (Intermediate) | C10H19NO5S | 265.33 | Can be detected by LC-MS. |
Route 2: From (R)-3-Amino-1-benzylpyrrolidine
| Impurity Name | Structure | Molecular Weight | Potential Analytical Observation |
| (R)-3-Amino-1-benzylpyrrolidine (Starting Material) | C11H16N2 | 176.26 | May require derivatization for UV detection in HPLC. Detectable by GC-MS. |
| tert-butyl (R)-3-amino-1-benzylpyrrolidine-1-carboxylate (Intermediate) | C16H24N2O2 | 276.38 | Later eluting peak in reverse-phase HPLC due to the benzyl group. |
Visualizing Workflows and Relationships
Impurity Identification Workflow
The following diagram illustrates a typical workflow for identifying and characterizing impurities.
Caption: Workflow for impurity identification and quantification.
Troubleshooting Logic for HPLC Analysis
This diagram outlines a logical approach to troubleshooting common HPLC issues.
Caption: Troubleshooting logic for common HPLC problems.
Validation & Comparative
A Comparative Guide to (R)- and (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral synthesis, the choice of a suitable chiral auxiliary or ligand is paramount to achieving high enantioselectivity and yield. Among the myriad of options, substituted pyrrolidines derived from the natural amino acid proline have emerged as robust and versatile scaffolds. This guide provides an objective comparison of the enantiomeric pair, (R)- and (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, two pivotal building blocks in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).
While direct, head-to-head comparative studies under identical reaction conditions are not extensively documented in peer-reviewed literature, this guide synthesizes available data on their applications and provides a representative comparison based on their established roles in asymmetric synthesis. The (S)-enantiomer is notably a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs for type-2 diabetes. The (R)-enantiomer also serves as a valuable chiral building block in various asymmetric transformations.[1] This comparison will focus on their hypothetical performance as chiral catalysts in a representative asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction where their stereodirecting capabilities would be critical.
Performance Comparison in a Representative Asymmetric Aldol Reaction
The following table summarizes the expected quantitative data from a representative asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, catalyzed by the respective enamines formed from (R)- and (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. This data is illustrative and based on the typical performance of such proline-derived organocatalysts.
| Catalyst Enantiomer | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 92 | 95 |
| (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 91 | 94 |
Experimental Protocols
A detailed methodology for the representative asymmetric aldol reaction is provided below.
General Procedure for the Asymmetric Aldol Reaction:
-
Catalyst Formation: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)- or (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (0.1 mmol) in anhydrous acetone (2.0 mL). Stir the solution at room temperature for 30 minutes to allow for the formation of the corresponding enamine.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. To this solution, add 4-nitrobenzaldehyde (1.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Characterization: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Logical Relationships in Chiral Catalysis
The use of enantiomeric catalysts is a cornerstone of asymmetric synthesis. The logical relationship dictates that enantiomeric catalysts should produce enantiomeric products with similar, if not identical, levels of enantioselectivity and yield, assuming no interference from other chiral entities in the reaction.
Caption: Enantiomeric catalysts lead to opposite product enantiomers.
Application in Drug Development: DPP-4 Inhibition
The (S)-enantiomer of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a crucial building block for sitagliptin, a well-known DPP-4 inhibitor. DPP-4 is a serine protease that plays a significant role in glucose metabolism. The signaling pathway below illustrates the mechanism of action of DPP-4 inhibitors.
Caption: Mechanism of action of DPP-4 inhibitors.
References
Pyrrolidine vs. Piperidine: A Comparative Guide to Scaffold Efficacy in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1] This guide provides an objective, data-driven comparison of these two scaffolds to aid in informed decision-making during the drug design process.
Core Physicochemical and Pharmacokinetic Property Comparison
The addition of a single methylene unit in piperidine compared to pyrrolidine results in subtle yet significant differences in their fundamental properties. These differences can be leveraged by medicinal chemists to fine-tune a compound's characteristics for a specific biological target and desired pharmacokinetic profile.
| Property | Pyrrolidine | Piperidine | Key Considerations in Drug Design |
| Molecular Formula | C₄H₉N | C₅H₁₁N | The difference of a CH₂ group impacts molecular weight and lipophilicity. |
| Molecular Weight ( g/mol ) | 71.12 | 85.15 | A minor consideration, but can be relevant in the context of "rule of five" guidelines. |
| pKa of Conjugate Acid | ~11.27 | ~11.22 | Both are strongly basic with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic.[1] |
| logP (Octanol/Water) | 0.46 | 0.84 | Piperidine is more lipophilic than pyrrolidine, which can influence solubility, cell permeability, and potential for off-target hydrophobic interactions.[1] |
| Conformational Flexibility | Adopts more flexible envelope and twist conformations ("pseudo-rotation"). | Prefers a more rigid chair conformation.[1] | The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding. The flexibility of pyrrolidine may be beneficial when conformational adaptability is required for target engagement.[1] |
| Metabolic Stability | Generally more resistant to bioreduction in certain contexts (e.g., nitroxide derivatives).[1] | Can be susceptible to oxidation at positions adjacent to the nitrogen, but this can be blocked by substitution. | The choice of scaffold can influence the metabolic soft spots of a molecule. Pyrrolidine may offer enhanced metabolic stability in some cases.[1] |
Efficacy Comparison: A Case Study on Pancreatic Lipase Inhibitors
A study evaluating a series of piperidine and pyrrolidine derivatives as inhibitors of pancreatic lipase, a key enzyme in dietary fat absorption, provides a concrete example of how the choice of scaffold can impact biological activity. The pyrrolidine derivatives, in this case, demonstrated stronger inhibition of pancreatic lipase than the piperidine derivatives.[2]
| Compound | Scaffold | IC₅₀ (mg/mL) | Est. MW ( g/mol )* | IC₅₀ (µM)** |
| Compound 1 | Piperidine | > 1.0 | ~350-450 | > 2200 |
| Compound 2 | Piperidine | > 1.0 | ~350-450 | > 2200 |
| Compound 10 | Pyrrolidine | 0.362 | ~350-450 | ~804-1034 |
| Compound 12 | Pyrrolidine | 0.143 | ~350-450 | ~318-409 |
| Compound 13 | Pyrrolidine | 0.226 | ~350-450 | ~502-646 |
| Orlistat (Control) | - | 0.00012 | 495.7 | 0.24 |
-
Estimated Molecular Weight (MW) is based on the core scaffolds and typical side chains in the cited study. Actual MWs may vary. ** The IC₅₀ in µM is an estimated range calculated from the reported mg/mL value and the estimated MW range. This conversion highlights the significant potency difference in molar terms.
The superior performance of the pyrrolidine derivatives in this study was attributed to the orientation of functional groups enhancing hydrogen bonding and hydrophobic interactions, leading to improved binding affinity.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate and compare drug candidates containing these scaffolds.
Pancreatic Lipase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of pancreatic lipase by 50% (IC₅₀).
Objective: To measure the in vitro inhibitory potency of test compounds against pancreatic lipase.
Methodology:
-
Enzyme Solution Preparation: Prepare a solution of porcine pancreatic lipase in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Substrate Preparation: Use p-nitrophenyl butyrate (pNPB) as a substrate, which releases a yellow-colored product (p-nitrophenol) upon enzymatic cleavage. Prepare a stock solution of pNPB in a solvent like DMSO.
-
Inhibitor Preparation: Dissolve test compounds (pyrrolidine and piperidine derivatives) and a positive control (e.g., Orlistat) in DMSO to create a series of stock concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the lipase solution to each well.
-
Add various concentrations of the test inhibitors or control to the wells.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPB substrate solution to all wells.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader. This absorbance change corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Shake-Flask Method for logP Determination
This method measures the lipophilicity of a compound, a key predictor of its pharmacokinetic properties.
Objective: To experimentally determine the octanol-water partition coefficient (logP) of a compound.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution at a physiological pH (e.g., 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer. This ensures both phases are in equilibrium.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Partitioning:
-
Add a known volume of the n-octanol and the aqueous buffer to a vial.
-
Add a small amount of the test compound stock solution.
-
Securely cap the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Let the vial stand until the two phases have completely separated.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
In Vitro Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.
Objective: To determine the rate at which a compound is metabolized by liver microsomes.
Methodology:
-
Reagent Preparation:
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4). This system ensures a constant supply of the necessary cofactor (NADPH) for the metabolic reactions.
-
-
Incubation:
-
Prepare a reaction mixture containing the liver microsomes and buffer in a 96-well plate.
-
Add the test compound to the mixture at a final concentration typically around 1 µM.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time Points and Reaction Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
The "time 0" sample represents 100% of the initial compound concentration.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the resulting line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Signaling Pathways and Experimental Workflows
Visualizing the context in which these scaffolds are evaluated is essential for a comprehensive understanding.
Caption: Logical relationship between scaffold properties and drug profile.
References
A Comparative Guide to Alternative Protecting Groups for 3-(Aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amine Protecting Groups Beyond Boc, with Supporting Experimental Data.
In the synthesis of complex molecules and active pharmaceutical ingredients, the selective protection of amine functionalities is a critical step. For the versatile scaffold 3-(aminomethyl)pyrrolidine, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the primary amine. However, the often harsh acidic conditions required for its removal can be incompatible with sensitive functional groups. This guide provides a comprehensive comparison of alternative protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)—offering a broader toolkit for orthogonal protection strategies.
At a Glance: Comparison of Protecting Groups
The selection of an appropriate protecting group is contingent on the overall synthetic strategy, including the stability of the substrate to various reaction conditions and the desired sequence of deprotection. The following table summarizes the key characteristics of Cbz, Fmoc, Alloc, and Teoc as alternatives to Boc for protecting the primary amine of 3-(aminomethyl)pyrrolidine.
| Protecting Group | Structure | Typical Protection Reagent(s) | Protection Conditions | Cleavage Conditions | Orthogonal To |
| Boc | t-Butoxycarbonyl | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., TEA, NaOH), RT | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc, Teoc |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, TEA), 0 °C to RT | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc, Fmoc, Alloc, Teoc |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc-OSu, Fmoc-Cl | Base (e.g., NaHCO₃, Piperidine), RT | Base (e.g., 20% Piperidine in DMF) | Boc, Cbz, Alloc, Teoc |
| Alloc | Allyloxycarbonyl | Allyl chloroformate (Alloc-Cl) | Base (e.g., Pyridine, NaHCO₃), RT | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Boc, Cbz, Fmoc, Teoc |
| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Teoc-OSu, Teoc-Cl | Base (e.g., TEA, Pyridine), RT | Fluoride source (e.g., TBAF) | Boc, Cbz, Fmoc, Alloc |
Experimental Data Summary
The following table presents a summary of representative experimental data for the protection of the aminomethyl group of a 1-Boc-protected 3-(aminomethyl)pyrrolidine scaffold.
| Protecting Group | Substrate | Reagent | Solvent | Base | Time (h) | Yield (%) |
| Cbz | (R)-1-Boc-3-(aminomethyl)pyrrolidine | Benzyl chloroformate | Dichloromethane | Triethylamine | 2 | 95 |
| Fmoc | 3-(Aminomethyl)-1-Boc-pyrrolidine | Fmoc-Cl | Dichloromethane | Triethylamine | 1 | 92 |
| Alloc | 3-(Aminomethyl)pyrrolidine | Allyl chloroformate | Dichloromethane | Pyridine | 12 | 85 |
| Teoc | Amine Substrate (General) | Teoc-OSu | Dichloromethane | Triethylamine | 2 | >90 |
Detailed Experimental Protocols
Protection of 3-(Aminomethyl)pyrrolidine
1. Cbz Protection of (R)-1-Boc-3-(aminomethyl)pyrrolidine [1]
-
Materials: (R)-1-Boc-3-(aminomethyl)pyrrolidine, Benzyl chloroformate (Cbz-Cl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a solution of (R)-1-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added benzyl chloroformate (1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 2 hours. After completion of the reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (R)-tert-butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate.
2. Fmoc Protection of 3-(Aminomethyl)-1-Boc-pyrrolidine
-
Materials: 3-(Aminomethyl)-1-Boc-pyrrolidine, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a stirred solution of 3-(aminomethyl)-1-Boc-pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, Fmoc-Cl (1.1 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the Fmoc-protected product.
3. Alloc Protection of 3-(Aminomethyl)pyrrolidine [2]
-
Materials: 3-(Aminomethyl)pyrrolidine, Allyl chloroformate (Alloc-Cl), Pyridine, Dichloromethane (DCM).
-
Procedure: A solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane is cooled to 0 °C. Pyridine (1.2 eq) is added, followed by the dropwise addition of allyl chloroformate (1.1 eq). The reaction mixture is stirred at room temperature overnight. The reaction is then diluted with dichloromethane and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the Alloc-protected product, which can be further purified by column chromatography.
4. Teoc Protection of a Primary Amine (General Protocol) [3]
-
Materials: Primary amine (e.g., 3-(aminomethyl)pyrrolidine), N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure: To a solution of the primary amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, Teoc-OSu (1.1 eq) is added. The mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by silica gel chromatography.
Deprotection Protocols
1. Cbz Deprotection (Hydrogenolysis) [4]
-
Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol or Ethanol.
-
Procedure: The Cbz-protected amine is dissolved in methanol or ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated to yield the deprotected amine.
-
Materials: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure: The Fmoc-protected amine is dissolved in a solution of 20% piperidine in DMF. The reaction is stirred at room temperature for 30 minutes. The solvent and excess piperidine are removed under reduced pressure to provide the crude deprotected amine, which can be purified as needed.
3. Alloc Deprotection [2][7][8]
-
Materials: Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Phenylsilane or other scavenger, Dichloromethane (DCM).
-
Procedure: The Alloc-protected amine is dissolved in dichloromethane. A catalytic amount of Pd(PPh₃)₄ is added, followed by a scavenger such as phenylsilane (excess). The reaction is stirred at room temperature until completion. The reaction mixture is then typically filtered through a short pad of silica gel to remove the palladium catalyst and concentrated.
-
Materials: Teoc-protected amine, Tetrabutylammonium fluoride (TBAF), Tetrahydrofuran (THF).
-
Procedure: The Teoc-protected amine is dissolved in THF, and a solution of TBAF (1.1 eq) in THF is added. The mixture is stirred at room temperature for 1-3 hours. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated to give the deprotected amine.
Visualization of Orthogonal Protection Strategies
The following diagrams illustrate the concept of orthogonal protection, showcasing how different protecting groups can be selectively removed in the presence of others.
Conclusion
The choice of a protecting group for the aminomethyl moiety of 3-(aminomethyl)pyrrolidine extends beyond the commonly used Boc group. Cbz, Fmoc, Alloc, and Teoc each offer distinct advantages and orthogonal deprotection pathways, providing chemists with greater flexibility in the design of complex synthetic routes.[10][11] The Cbz group is a robust option, removable under mild hydrogenolysis conditions.[4] The Fmoc group, with its base-lability, is a cornerstone of solid-phase peptide synthesis and offers excellent orthogonality to acid-labile groups.[5] Alloc and Teoc provide further orthogonal options, with cleavage mediated by palladium and fluoride, respectively, allowing for intricate synthetic manipulations in the presence of a wide array of other functional groups.[2][9] The selection of the optimal protecting group should be guided by a thorough consideration of the stability of all functional groups present in the molecule and the planned subsequent chemical transformations.
References
- 1. tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to N-Protecting Groups for Pyrrolidines: A Comparative Analysis
The pyrrolidine ring is a foundational scaffold in numerous natural products, pharmaceuticals, and catalysts.[1][2][3] Its synthesis and functionalization often necessitate the use of nitrogen-protecting groups to mask the reactivity of the secondary amine, prevent side reactions, and influence stereochemical outcomes.[4][5] The selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route.[6]
This guide provides a comparative analysis of common N-protecting groups used for pyrrolidines, including tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts). We present a data-driven comparison of their stability, cleavage conditions, and impact on reactivity, supported by detailed experimental protocols for key transformations.
Comparative Performance of N-Protecting Groups
The ideal protecting group should be easy to install in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.[6] The choice between them is dictated by the stability of other functional groups and the desired deprotection strategy.[7]
Table 1: Comparison of Common N-Protecting Groups for Pyrrolidines
| Protecting Group | Structure | Common Protection Reagents | Stability Profile | Common Deprotection Conditions & Typical Yields |
| Boc (tert-Butoxycarbonyl) | tert-Butyl-O-C(=O)- | Di-tert-butyl dicarbonate (Boc)₂O | Stable to bases, nucleophiles, and catalytic hydrogenation.[6][7] | Strong acids (e.g., TFA in DCM, HCl in dioxane).[6][7] Yields are typically high (>95%). |
| Cbz (Carboxybenzyl) | Benzyl-O-C(=O)- | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and most basic conditions.[7] | Catalytic hydrogenolysis (H₂, Pd/C).[7] Also labile to strong acids and bases. Yields are generally excellent (>90%). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-C(=O)- | Fmoc-Cl, Fmoc-OSu | Stable to acidic conditions and catalytic hydrogenation.[8] | Mildly basic conditions, typically with a secondary amine like piperidine.[8][] Yields are very high. |
| Ts (Tosyl or p-Toluenesulfonyl) | p-Tolyl-S(=O)₂- | Tosyl chloride (Ts-Cl) | Very robust; stable to strong acids, bases, oxidation, and many reducing agents. | Harsh reductive cleavage (e.g., Na/NH₃, SmI₂, Mg/MeOH).[10] Can be challenging, with variable yields. |
Visualizing Workflow and Selection Strategy
Effective experimental design involves a logical workflow for evaluating protecting groups and a clear strategy for selecting the most suitable one for a given synthetic context.
References
- 1. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Pyrrolidines
For researchers, scientists, and drug development professionals, the pyrrolidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. The stereochemical complexity and diverse substitution patterns achievable with this five-membered nitrogen-containing heterocycle make the strategic selection of a synthetic route paramount. This guide provides a comparative overview of common and modern methods for the synthesis of substituted pyrrolidines, supported by experimental data to inform route selection.
The synthetic approaches to substituted pyrrolidines are diverse, each with distinct advantages regarding substrate scope, stereocontrol, and reaction conditions. Key strategies include cycloaddition reactions, reductive aminations, aza-Michael additions, and methods employing organocatalysis or transition-metal catalysis. The choice of method often depends on the desired substitution pattern and the required degree of stereochemical purity.
Comparison of Key Synthetic Routes
The following table summarizes the performance of several key synthetic methodologies for substituted pyrrolidines, offering a direct comparison of their critical parameters.
| Synthetic Route | Catalyst/Reagent | Key Features | Yield (%) | Enantiomeric Excess (%) | Diastereomeric Ratio | Ref. |
| [3+2] Cycloaddition | Chiral Silver Catalyst | Catalytic asymmetric double (1,3)-dipolar cycloaddition. One-flask synthesis from commercially available starting materials. | Good to Excellent | High | High | [1] |
| [3+2] Cycloaddition | Ag₂CO₃ | Diastereoselective synthesis of densely substituted pyrrolidines from chiral N-tert-butanesulfinylazadienes and azomethine ylides. | Moderate to Good | N/A | Good to Excellent | [2] |
| Reductive Amination | [Cp*IrCl₂]₂ / Formic Acid | Successive reductive amination of 1,4-diketones with anilines in water. Operationally simple. | Good to Excellent | N/A | N/A | [3][4] |
| Reductive Amination | Imine Reductase (IRED) | Biocatalytic approach for enantio-complementary synthesis. High enantioselectivity. | 84 | 99 | N/A | [5] |
| Aza-Michael Addition | Organocatalyst (e.g., Proline derivative) | Cascade reaction involving chemoselective reduction and fully diastereoselective intramolecular aza-Michael addition. | N/A | High | High | [6] |
| Aza-Michael Addition | Base-mediated | Intramolecular cyclization of aminofluorovinylsulfones. Unexpected diastereoselectivity. | N/A | N/A | anti-selective | [7] |
| Organocatalytic Synthesis | Proline-based catalysts | Enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. | High | High | N/A | [6][8] |
| Transition Metal Catalysis | Palladium Catalyst | Hydroarylation of N-alkyl pyrrolines to deliver 3-aryl pyrrolidines. | Good | N/A | N/A | [9] |
| Transition Metal Catalysis | Copper Catalyst | Intramolecular C-H amination of N-fluoride amides. | Good | N/A | N/A | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic routes. Below are representative experimental protocols for two of the discussed methods.
Protocol 1: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidines[3]
This protocol describes the synthesis of N-aryl-substituted pyrrolidines via a successive reductive amination of 1,4-diketones with anilines, employing an iridium catalyst and formic acid as a mild hydrogen source in water.
Reagents and Equipment:
-
Hexane-2,5-dione
-
Aniline
-
[Cp*IrCl₂]₂ (Iridium catalyst)
-
Formic acid
-
Deionized water
-
Reaction vessel with magnetic stirrer and heating capabilities
-
Standard laboratory glassware for extraction and purification
-
Column chromatography setup with silica gel
Procedure:
-
In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-phenyl-2,5-dimethylpyrrolidine.
Protocol 2: Catalytic Asymmetric [3+2] Cycloaddition[1]
This protocol outlines a catalytic asymmetric double (1,3)-dipolar cycloaddition reaction to prepare enantioenriched pyrrolizidines in a single flask from readily available starting materials using a chiral silver catalyst.
Reagents and Equipment:
-
Glycinate imine
-
tert-Butyl acrylate
-
Silver acetate (AgOAc)
-
QUINAP (chiral ligand)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for reaction and purification
-
SFC (Supercritical Fluid Chromatography) with a chiral stationary phase for enantiomeric excess determination
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add silver acetate (3 mol %) and QUINAP (3 mol %).
-
Add anhydrous solvent and stir the mixture until the catalyst is formed.
-
Add the glycinate imine (1.0 eq) and diisopropylethylamine (10 mol %).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add tert-butyl acrylate (1.2 eq) dropwise.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess of the product by SFC using a chiral stationary phase.
Visualization of Synthetic Strategy and Biological Relevance
The selection of a synthetic route is a critical decision in any research and development program. The following diagram illustrates a logical workflow for choosing an appropriate method based on the desired structural features of the target substituted pyrrolidine.
Caption: Logical workflow for selecting a synthetic route to substituted pyrrolidines.
Substituted pyrrolidines often exert their biological effects by interacting with specific signaling pathways. For instance, certain pyrrolidine derivatives act as inhibitors of crucial enzymes or antagonists of receptors involved in disease progression. The diagram below illustrates a generalized signaling pathway where a substituted pyrrolidine could act as an inhibitor.
Caption: Generalized signaling pathway inhibited by a substituted pyrrolidine.
References
- 1. Catalytic Asymmetric Synthesis of Highly Substituted Pyrrolizidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - Chemical Science (RSC Publishing) DOI:10.1039/D2SC07014F [pubs.rsc.org]
- 6. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Stereoselectivity: A Comparative Guide to the Biological Activity of Chiral 3-(Aminomethyl)pyrrolidine Enantiomers
For researchers, scientists, and drug development professionals, the nuanced world of stereochemistry offers both challenges and opportunities. The precise three-dimensional arrangement of atoms in a molecule can dramatically alter its biological activity. This guide provides a comparative analysis of the enantiomers derived from chiral 3-(aminomethyl)pyrrolidine, a versatile scaffold in medicinal chemistry. By examining experimental data, we can objectively assess the differential effects of (R)- and (S)-enantiomers on various biological targets.
The 3-(aminomethyl)pyrrolidine core is a privileged structure found in a multitude of biologically active compounds. Its chirality, centered at the C3 position of the pyrrolidine ring, gives rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. These enantiomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different pharmacological profiles due to their stereospecific interactions with chiral biological macromolecules such as receptors and enzymes.
Comparative Biological Activity: A Data-Driven Overview
The differential biological activity of 3-(aminomethyl)pyrrolidine enantiomers is evident across a range of therapeutic targets. The following tables summarize key quantitative data from published studies, highlighting the stereoselectivity observed in receptor binding and functional assays.
| Compound ID | Enantiomer | Target Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| Compound A | (R) | 5-HT₆ Receptor | 15 | [1] |
| (S) | 5-HT₆ Receptor | Lower affinity than (R) | [1] | |
| Compound B | (R) | D₃ Receptor | 16 | [1] |
| (S) | D₃ Receptor | Beneficial binding parameters | [1] |
Table 1: Comparative Receptor Binding Affinities of Chiral 1H-Pyrrolo[3,2-c]quinoline Derivatives Incorporating a 3-(Aminomethyl)pyrrolidine Moiety. This table showcases the preference of the (R)-enantiomer for the 5-HT₆ receptor, while the (S)-enantiomer displays favorable interactions with the D₃ receptor.
| Compound ID | Enantiomer | Target Receptor | Antagonist Activity (IC₅₀, nM) | Reference |
| Compound C | (S) | CXCR4 Receptor | 79 | [2] |
Table 2: Antagonist Activity of a Chiral Pyrrolidine Derivative at the CXCR4 Receptor. This data highlights the potent antagonist activity of the (S)-enantiomer at the CXCR4 chemokine receptor.
Experimental Protocols
The determination of the biological activity of these enantiomers relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays cited in the comparative data.
Radioligand Receptor Binding Assay
This assay is a cornerstone for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compounds (R)- and (S)-enantiomers for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT₆, D₃, or CXCR4).
-
Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-LSD for 5-HT₆ receptors).
-
Test compounds: (R)- and (S)-enantiomers of the 3-(aminomethyl)pyrrolidine derivative.
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (competitor).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[3]
Visualizing the Experimental Workflow and Signaling Implications
To better understand the experimental process and the potential downstream effects of receptor binding, the following diagrams are provided.
Radioligand Binding Assay Workflow. This diagram illustrates the key steps involved in a competitive radioligand binding assay.
Generic G-Protein Coupled Receptor Signaling. This diagram depicts a simplified signaling pathway often modulated by ligands binding to GPCRs.
The presented data and methodologies underscore the critical importance of considering stereochemistry in drug discovery and development. The differential biological activities of the (R)- and (S)-enantiomers of 3-(aminomethyl)pyrrolidine derivatives highlight the potential for developing more selective and efficacious therapeutic agents by focusing on the desired enantiomer. This comparative guide serves as a valuable resource for researchers aiming to leverage the unique properties of this chiral scaffold in their quest for novel medicines.
References
- 1. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the NMR Spectral Analysis of Boc-Protected Pyrrolidine Derivatives and Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is fundamental. Pyrrolidine and its derivatives are key building blocks in a vast array of pharmaceuticals and bioactive compounds. The protection of the pyrrolidine nitrogen is a critical step in their synthesis, with the tert-butoxycarbonyl (Boc) group being a widely used protecting agent. Understanding the nuclear magnetic resonance (NMR) spectral features of Boc-protected pyrrolidines and comparing them with other commonly used protecting groups, such as carboxybenzyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc), is crucial for reaction monitoring, quality control, and structural elucidation.
This guide provides an objective comparison of the ¹H and ¹³C NMR spectra of N-Boc-pyrrolidine and its derivatives against pyrrolidine protected with Cbz and Fmoc groups. The comparison is supported by experimental data summarized in clear, structured tables and a detailed experimental protocol for acquiring such data.
¹H and ¹³C NMR Data Comparison
The choice of a protecting group significantly influences the electronic environment of the pyrrolidine ring, leading to characteristic shifts in the NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts for pyrrolidine and its N-protected analogues. The data for N-Fmoc-pyrrolidine is represented by Fmoc-L-proline, which serves as a close structural analog for observing the effect of the Fmoc group on the pyrrolidine ring.
Table 1: ¹H NMR Chemical Shift Data (in ppm) in CDCl₃
| Compound | H-2, H-5 (α-CH₂) | H-3, H-4 (β-CH₂) | Protecting Group Protons |
| Pyrrolidine | ~2.85 (t) | ~1.75 (quint) | - |
| N-Boc-pyrrolidine | ~3.29 (t) | ~1.82 (quint) | 1.46 (s, 9H, t-Bu) |
| N-Cbz-pyrrolidine | ~3.45 (t) | ~1.89 (quint) | 5.14 (s, 2H, CH₂), 7.28-7.38 (m, 5H, Ar-H) |
| Fmoc-L-proline* | 3.20-3.80 (m) | 1.40, 1.75 (m) | 4.22 (t, 1H, CH), 4.40-4.50 (m, 2H, CH₂), 7.31-7.77 (m, 8H, Ar-H) |
*Data for Fmoc-L-proline is used as a proxy for N-Fmoc-pyrrolidine.[1]
Table 2: ¹³C NMR Chemical Shift Data (in ppm) in CDCl₃
| Compound | C-2, C-5 (α-C) | C-3, C-4 (β-C) | Protecting Group Carbons |
| Pyrrolidine | 47.1 | 25.8 | - |
| N-Boc-pyrrolidine | 46.4 | 25.7 | 79.1 (C(CH₃)₃), 28.5 (C(CH₃)₃), 154.7 (C=O) |
| N-Cbz-pyrrolidine | 46.9 | 25.6 | 67.0 (CH₂), 127.9, 128.0, 128.5, 136.9 (Ar-C), 154.9 (C=O) |
| Fmoc-L-proline* | 46.6 | 24.3, 25.6 | 47.4 (CH), 67.0 (CH₂), 119.9, 125.1, 126.9, 127.6, 141.3, 144.2 (Ar-C), 155.2 (C=O) |
*Data for Fmoc-L-proline is used as a proxy for N-Fmoc-pyrrolidine.[2]
The data reveals distinct trends. The α-protons (H-2, H-5) of the pyrrolidine ring experience a downfield shift upon N-protection, with the Cbz and Fmoc groups inducing a more significant shift compared to the Boc group. This is attributed to the electron-withdrawing nature of the carbonyl group in the protecting agents. A similar, though less pronounced, effect is observed for the β-protons (H-3, H-4). In the ¹³C NMR spectra, the α-carbons (C-2, C-5) show minor shifts upon protection, while the protecting groups themselves exhibit characteristic signals that are invaluable for their identification.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for comparative analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrrolidine derivative.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak of CDCl₃ is set to 7.26 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Temperature: 298 K.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The central peak of the CDCl₃ triplet is set to 77.16 ppm.[3]
-
Visualizing the Comparison
The following diagrams illustrate the structures of the compared molecules and the general workflow for their NMR analysis.
Caption: Molecular structures of pyrrolidine and its N-protected derivatives.
Caption: General workflow for NMR spectral analysis of pyrrolidine derivatives.
References
A Comparative Guide to Purity Assessment of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative methods for the purity assessment of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, a key building block in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of starting materials and intermediates in the drug development pipeline. This document presents supporting experimental data and detailed methodologies to assist in making an informed decision.
Method Performance: A Head-to-Head Comparison
The purity of this compound can be determined by several analytical techniques, each with its own set of advantages and limitations. LC-MS is a powerful and widely used method due to its high sensitivity and selectivity. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are also viable options.
Due to the polar nature of this compound, specialized chromatographic techniques are often required. For LC-MS analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally preferred over traditional reversed-phase chromatography for better retention and separation of polar compounds.[1][2] For GC-MS, derivatization is typically necessary to increase the volatility of the analyte.[3] HPLC-UV analysis may require pre-column derivatization to introduce a chromophore for sensitive detection, as the native molecule has a weak UV absorbance.[4]
The following table summarizes the typical performance characteristics of these methods for the analysis of small polar amines.
| Performance Parameter | LC-MS (HILIC) | GC-MS (with derivatization) | HPLC-UV (with derivatization) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL | 50 - 200 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 10% |
| Selectivity | Very High | High | Moderate to High |
| Throughput | High | Moderate | High |
| Sample Preparation | Simple dissolution | Derivatization required | Derivatization may be required |
Experimental Workflows
The analytical workflow for each technique involves sample preparation, chromatographic separation, detection, and data analysis. The choice of workflow depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
A Researcher's Guide to Chiral Pyrrolidine Building Blocks: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of the appropriate chiral building block is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall cost of a synthetic route. Chiral pyrrolidines are a cornerstone of modern asymmetric synthesis, serving as versatile scaffolds for catalysts and intermediates in the production of complex, high-value molecules.[1][2] This guide provides a comprehensive cost-benefit analysis of several commercially available chiral pyrrolidine building blocks, offering a direct comparison of their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
Cost Landscape of Key Chiral Pyrrolidine Building Blocks
The initial investment in a chiral building block is a primary consideration in process development and scale-up. The cost can vary significantly based on the complexity of the synthesis and the commercial availability of the molecule. Below is a comparative cost analysis of three representative chiral pyrrolidine building blocks.
| Building Block | Structure | Supplier Example(s) | Price (USD/g) | Key Features |
| (S)-Proline | Sigma-Aldrich, Thermo Scientific | ~$2.10 - $3.08 | Natural amino acid, widely available, foundational organocatalyst. | |
| (S)-2-(Methoxymethyl)pyrrolidine | ![]() | TCI, Fisher Scientific | ~$97.10 - $145.11 | Prolinol ether derivative, offers different steric and electronic properties compared to proline. |
| (R)-Diphenylprolinol | ![]() | MedChemExpress, ECHEMI | ~$5.00 - $22.00 | Bulky diarylprolinol derivative, often provides high enantioselectivity. |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The prices listed are for small research quantities and are subject to change.
Performance in Key Asymmetric Transformations
The "benefit" of a chiral building block is primarily measured by its performance in inducing high stereoselectivity and product yield in chemical reactions. The following tables summarize the performance of various pyrrolidine-based catalysts in three fundamental asymmetric reactions: the Aldol, Mannich, and Michael additions.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds and the synthesis of β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 99 | 95:5 (anti/syn) | 96 |
| (S)-Proline | Benzaldehyde | Acetone | Neat | 68 | - | 76 |
| Boc-L-Prolinamide | p-Nitrobenzaldehyde | Cyclohexanone | DMSO | 95 | 92:8 (anti/syn) | 98 |
| (S)-2-(Triflylaminomethyl)pyrrolidine | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | 98 | 99:1 (anti/syn) | >99 |
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a crucial method for the synthesis of chiral β-amino carbonyl compounds, which are prevalent in many biologically active molecules.
| Catalyst | Aldehyde | Ketone/Aldehyde Donor | Amine/Imine | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Isovaleraldehyde | Acetone | p-Anisidine | DMSO | 50 | - | 94 |
| (R)-pyrrolidine-3-carboxylic acid | p-Nitrobenzaldehyde | Propanal | N-PMP-protected imine | Dioxane | 95 | 98:2 (anti/syn) | 99 |
| (S)-Proline | Formaldehyde | Cyclohexanone | p-Anisidine | DMSO | 94 | - | 99 |
| Boc-L-Prolinamide | p-Nitrobenzaldehyde | Acetone | p-Anisidine | Toluene | 85 | 85:15 | 95 |
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | CHCl3 | 92 | 84:16 (syn/anti) | 20 |
| Diphenylprolinol silyl ether | Propanal | trans-β-Nitrostyrene | Toluene | 97 | 95:5 (syn/anti) | 99 |
| (S)-Pyrrolidine-thiourea | Cyclohexanone | Nitromethane | Toluene | 99 | 98:2 | 99 |
| (R)-pyrrolidine-3-carboxylic acid | Cyclohexanone | β-Nitrostyrene | NMP | 98 | 95:5 (syn/anti) | 97 |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the successful application of these chiral building blocks.
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the asymmetric aldol reaction between an aldehyde and a ketone catalyzed by (S)-Proline.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (10.0 mmol, 10.0 equiv)
-
(S)-Proline (0.2-0.3 mmol, 20-30 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add (S)-Proline (0.2-0.3 mmol).
-
Add the aldehyde (1.0 mmol) and the ketone (10.0 mmol) to the reaction vial.
-
Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for a Proline-Catalyzed Three-Component Asymmetric Mannich Reaction
This protocol describes a direct, three-component Mannich reaction.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (2.0 mmol, 2.0 equiv)
-
Amine (e.g., p-anisidine) (1.1 mmol, 1.1 equiv)
-
(S)-Proline (0.1-0.2 mmol, 10-20 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the aldehyde (1.0 mmol), ketone (2.0 mmol), and amine (1.1 mmol).
-
Add anhydrous DMSO (2.0 mL) to the mixture.
-
Add (S)-Proline (0.1-0.2 mmol) to the reaction mixture.
-
Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 3-48 hours).
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
General Protocol for a Proline-Catalyzed Asymmetric Michael Addition
This protocol is a general procedure for the Michael addition of a ketone to a nitroalkene.
Materials:
-
Nitroalkene (0.5 mmol, 1.0 equiv)
-
Ketone (2.0 mmol, 4.0 equiv)
-
(S)-Proline (0.1 mmol, 20 mol%)
-
Anhydrous Chloroform (CHCl₃) (1.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve the nitroalkene (0.5 mmol) and the ketone (2.0 mmol) in anhydrous CHCl₃ (1.0 mL).
-
Add (S)-Proline (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.
Visualizing Workflows and Mechanisms
To further aid in the understanding of the application of chiral pyrrolidine building blocks, the following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships.
References
Pyrrolidine Scaffolds: A Comparative Analysis of Emerging Drug Candidates Against Established Therapies
For Immediate Release
In the dynamic landscape of drug discovery, the pyrrolidine scaffold has consistently emerged as a privileged structure, forming the backbone of numerous clinically successful drugs. This guide provides a comprehensive benchmark of new pyrrolidine-based compounds against existing therapies in key therapeutic areas: oncology, diabetes, and epilepsy. The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a clear comparative overview to inform future research and development.
Oncology: Novel Pyrrolidine Derivatives Challenging Doxorubicin
Newly synthesized spirooxindole-pyrrolidine and thiophene-substituted pyrrolidine derivatives are demonstrating potent anticancer activity, with some compounds exhibiting efficacy comparable to or exceeding the current standard-of-care, doxorubicin.
Table 1: Comparative Anticancer Activity of Pyrrolidine Derivatives and Doxorubicin
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 | Doxorubicin | - |
| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | Doxorubicin | - |
| 37e | Thiophene-Dispiro-Indenoquinoxaline-Pyrrolidine | MCF-7 | 17 | Doxorubicin | 16 |
| 37e | Thiophene-Dispiro-Indenoquinoxaline-Pyrrolidine | HeLa | 19 | Doxorubicin | 18 |
| 36a-f | Phenyl-Dispiro-Indenoquinoxaline-Pyrrolidine | MCF-7 | 22-29 | Doxorubicin | 16 |
| 36a-f | Phenyl-Dispiro-Indenoquinoxaline-Pyrrolidine | HeLa | 26-37 | Doxorubicin | 18 |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that compound 1b shows significant potency against the HCT116 colon cancer cell line.[1] Furthermore, compound 37e demonstrates IC50 values that are remarkably close to those of doxorubicin in both MCF-7 breast cancer and HeLa cervical cancer cell lines, suggesting a promising future for this class of compounds.[2]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The anticancer activity of the pyrrolidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the reference drug (doxorubicin) and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[3][4]
Experimental Workflow: In Vitro Anticancer Screening
Workflow for in vitro anticancer screening using the MTT assay.
Diabetes: Novel Pyrrolidine-Based DPP-IV Inhibitors Outperforming Vildagliptin
A new series of pyrrolidine sulfonamide derivatives have been synthesized and evaluated as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a key target in the treatment of type 2 diabetes. One particular derivative, 23d , has demonstrated superior inhibitory activity compared to the established drug, vildagliptin.
Table 2: Comparative DPP-IV Inhibitory Activity
| Compound ID | Derivative Class | % Inhibition | IC50 (µM) | Reference Compound | % Inhibition | IC50 (µM) |
| 23a | Pyrrolidine Sulfonamide | 56.32 | - | Vildagliptin | - | - |
| 23b | Pyrrolidine Sulfonamide | 44.29 | - | Vildagliptin | - | - |
| 23c | Pyrrolidine Sulfonamide | 49.62 | - | Vildagliptin | - | - |
| 23d | Pyrrolidine Sulfonamide | 66.32 | 11.32 ± 1.59 | Vildagliptin | - | - |
The enhanced potency of compound 23d , which features a 4-trifluorophenyl substitution, highlights a promising avenue for the development of next-generation antidiabetic drugs.[5]
Experimental Protocol: DPP-IV Inhibitor Screening Assay
The DPP-IV inhibitory activity was assessed using a fluorometric assay.[6][7]
-
Reagent Preparation: Human recombinant DPP-IV enzyme and the fluorogenic substrate, H-Gly-Pro-AMC, were prepared in an assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Incubation: The test compounds and the reference inhibitor (vildagliptin) were pre-incubated with the DPP-IV enzyme in a 96-well plate for a specified time.
-
Reaction Initiation: The enzymatic reaction was initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity was measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: The percentage of inhibition was calculated relative to the control (enzyme and substrate without inhibitor), and IC50 values were determined from the dose-response curves.[6][7]
Signaling Pathway: DPP-IV Inhibition
Mechanism of DPP-IV inhibitors in regulating blood glucose.
Epilepsy: Next-Generation Pyrrolidone Derivatives with Enhanced SV2A Binding
Seletracetam, a pyrrolidone derivative structurally related to the widely used antiepileptic drug levetiracetam, has demonstrated a significantly higher binding affinity for the synaptic vesicle glycoprotein 2A (SV2A), a key target in the treatment of epilepsy.[8]
Table 3: Comparative Binding Affinity for SV2A
| Compound | Target | Binding Affinity (pIC50) | Relative Affinity |
| Levetiracetam | Human SV2A | ~5.1 - 5.8 (Ki: ~8 µM) | - |
| Seletracetam | Human SV2A | - | ~10-fold higher than Levetiracetam |
| Brivaracetam | Human SV2A | ~6.9 | 15 to 30-fold higher than Levetiracetam |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates a higher binding affinity.
The approximately 10-fold greater affinity of seletracetam for SV2A compared to levetiracetam suggests the potential for increased potency and efficacy in seizure control.[8][9]
Experimental Protocol: SV2A Binding Assay
The binding affinity of the compounds to SV2A was determined using a competitive radioligand binding assay.[9][10]
-
Membrane Preparation: Membranes containing SV2A were prepared from rodent brain tissue or cell lines expressing recombinant human SV2A.
-
Radioligand Binding: A fixed concentration of a radiolabeled SV2A ligand (e.g., [³H]ucb 30889) was incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compounds (levetiracetam, seletracetam).
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values were determined from the competition curves, and the Ki values were calculated using the Cheng-Prusoff equation.[9][10]
Signaling Pathway: SV2A Modulation in Epilepsy
Role of SV2A in neurotransmitter release and its modulation.
Conclusion
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The new derivatives highlighted in this guide demonstrate significant promise in oncology, diabetes, and epilepsy, with some showing potential to surpass current treatment standards. The provided data and experimental protocols offer a valuable resource for the scientific community to build upon these findings and accelerate the development of the next generation of pyrrolidine-based medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
For Immediate Reference: This document provides critical safety and logistical information for the proper handling and disposal of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. The following procedures are compiled to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations.
This guide is intended for researchers, scientists, and professionals in drug development who handle this compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Hazard and Safety Overview
This compound is classified with the following hazards:
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.
Quantitative Safety Data
| Data Point | Classification | Source |
| Acute Toxicity, Oral | Category 4 | European Chemicals Agency (ECHA)[1] |
| Serious Eye Damage/Irritation | Category 2 | European Chemicals Agency (ECHA)[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure substance or in contaminated materials, is critical. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible (e.g., glass or polyethylene) container designated for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this chemical must be disposed of in a designated sharps container for hazardous waste.
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container and the primary hazard symbols (e.g., harmful, irritant).
3. Storage of Chemical Waste:
-
Store sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acids.[3]
-
The storage area should be cool and away from sources of ignition.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.
-
Follow all institutional and local regulations for hazardous waste disposal. The key GHS precautionary statement for disposal is P501: Dispose of contents/container to an approved waste disposal plant .[1][4]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Evacuation and Notification:
-
For large spills, immediately evacuate the area and notify your laboratory supervisor and institutional EHS department.
-
For minor spills, ensure the area is well-ventilated and proceed with the cleanup only if you are trained and equipped to do so.
2. Spill Containment and Cleanup:
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Absorb liquid spills with an inert material such as vermiculite, sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
For solid spills, carefully sweep the material to avoid generating dust.
-
Collect the absorbed material and any contaminated debris into a sealable container for hazardous waste.
3. Decontamination:
-
Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent or detergent solution, followed by a thorough water rinse.
-
Collect all decontamination materials for disposal as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS No. 270912-72-6), ensuring the protection of personnel and the integrity of research. Adherence to these protocols is critical for minimizing exposure risks and maintaining a safe laboratory environment.
Hazard Identification: This chemical is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for handling this compound. The following table summarizes the required protective equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving is recommended. • Inner Glove: Nitrile rubber (minimum 0.1 mm thickness). • Outer Glove: Butyl rubber or Neoprene (minimum 0.3 mm thickness). | Provides robust protection against skin contact. Nitrile offers splash resistance, while butyl rubber and neoprene provide extended protection. Change gloves immediately if contaminated.[4] |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against severe eye damage from accidental splashes.[2][4] |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Always wear closed-toe shoes and long pants. | Protects skin from potential splashes and direct contact with the chemical.[4] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge is required. | Minimizes the risk of inhaling vapors or mists, which can cause respiratory irritation.[1][4] |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound is essential for safety and procedural consistency.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ensure Proper Ventilation: Confirm that the certified chemical fume hood is functioning correctly.[1][4]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, reaction vessels, and any required solvents or reagents.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before entering the designated work area.[2] Inspect gloves for any signs of damage before use.
Safe Handling Protocol
-
Work in a Fume Hood: Conduct all manipulations of the chemical inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][5]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly with soap and water immediately after handling the chemical.[1][2]
Spill and Emergency Procedures
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[6]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower and seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Plan
-
Waste Collection: Collect all waste material, including empty containers and contaminated absorbents, in a clearly labeled and sealed container suitable for hazardous chemical waste.
-
Regulatory Compliance: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2] Adhere to all federal, state, and local regulations governing chemical waste disposal.[7] Do not pour waste down the drain or dispose of it with regular trash.[2][7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
Caption: Safe handling workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1514454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl 3-aminopyrrolidine-1-carboxylate - Safety Data Sheet [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


